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  • Product: 3,5-Dichloro-4'-n-pentylbenzophenone
  • CAS: 951887-77-7

Core Science & Biosynthesis

Foundational

3,5-Dichloro-4'-n-pentylbenzophenone synthesis pathway

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-4'-n-pentylbenzophenone Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically-grounded path...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-4'-n-pentylbenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3,5-dichloro-4'-n-pentylbenzophenone, a valuable intermediate in various chemical and pharmaceutical research fields. The narrative emphasizes the rationale behind procedural choices, ensuring a deep understanding of the underlying chemical principles.

Strategic Overview: A Two-Stage Synthesis

The synthesis of 3,5-dichloro-4'-n-pentylbenzophenone is most effectively achieved through a two-stage process centered around the well-established Friedel-Crafts acylation reaction.[1][2] This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for producing aryl ketones.[1]

The overall strategy is as follows:

  • Activation of the Carboxylic Acid : The synthesis begins with the conversion of commercially available 3,5-dichlorobenzoic acid into the more reactive acylating agent, 3,5-dichlorobenzoyl chloride. This is a standard activation procedure necessary for the subsequent electrophilic aromatic substitution.

  • Friedel-Crafts Acylation : The synthesized 3,5-dichlorobenzoyl chloride is then reacted with n-pentylbenzene in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield the target molecule, 3,5-dichloro-4'-n-pentylbenzophenone.

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation A 3,5-Dichlorobenzoic Acid C 3,5-Dichlorobenzoyl Chloride A->C Activation B Thionyl Chloride (SOCl₂) B->C D n-Pentylbenzene F 3,5-Dichloro-4'-n-pentylbenzophenone C->F Acylation D->F E Aluminum Chloride (AlCl₃) E->F

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

The initial step involves the conversion of a stable carboxylic acid into a highly reactive acyl chloride. This transformation is essential as carboxylic acids themselves are not electrophilic enough to participate in Friedel-Crafts reactions. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, as the byproducts of the reaction are gaseous (SO₂ and HCl), which simplifies purification.[3]

Mechanism of Acyl Chloride Formation

The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate, which expels a chloride ion and sulfur dioxide, ultimately forming the acyl chloride.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride

This protocol is adapted from established procedures for the synthesis of benzoyl chloride derivatives.[3][4][5]

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar EquivalentsNotes
3,5-Dichlorobenzoic Acid191.0120.0 g1.0Starting material
Thionyl Chloride (SOCl₂)118.9717.5 mL (28.9 g)2.3Reagent and solvent
Pyridine79.10~0.2 gCatalyticOptional catalyst[4]
Dry Hexane-As needed-For crystallization

Procedure

  • Reaction Setup : In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser. All glassware must be thoroughly dried to prevent hydrolysis of thionyl chloride.

  • Reagent Addition : To the flask, add 3,5-dichlorobenzoic acid (20.0 g).[4] Carefully add thionyl chloride (17.5 mL) followed by a catalytic amount of pyridine (~0.2 g).

    • Causality Insight : Pyridine acts as a nucleophilic catalyst, accelerating the reaction. Thionyl chloride is used in excess to serve as both the reagent and the solvent.[4]

  • Reaction : Heat the mixture to reflux and maintain for 3-5 hours.[3] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Removal of Excess Reagent : After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[3][4]

  • Purification : To the residue, add dry hexane to precipitate any insoluble impurities. Filter the solution and then remove the hexane under reduced pressure to yield the crude 3,5-dichlorobenzoyl chloride as an oil or low-melting solid, which is often of sufficient purity for the next step.[3][4] A quantitative yield is typically expected.[3][4]

Stage 2: Friedel-Crafts Acylation of n-Pentylbenzene

This is the core reaction for constructing the target benzophenone. It is an electrophilic aromatic substitution where the electron-rich n-pentylbenzene ring attacks a powerful electrophile, the acylium ion, generated from 3,5-dichlorobenzoyl chloride and a Lewis acid catalyst.[6]

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via three key steps:

  • Formation of the Acylium Ion : The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is the key electrophile.[7]

  • Electrophilic Attack : The π-electrons of the n-pentylbenzene ring attack the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[7][8]

  • Deprotonation : A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final ketone product.[7][8]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Attack and Deprotonation AcylChloride R-CO-Cl Complex1 R-CO-Cl⁺-AlCl₃⁻ AcylChloride->Complex1 AlCl3_1 AlCl₃ AlCl3_1->Complex1 AcyliumIon [R-C≡O]⁺ Complex1->AcyliumIon AlCl4 AlCl₄⁻ Complex1->AlCl4 SigmaComplex Arenium Ion Intermediate AcyliumIon->SigmaComplex AlCl4->SigmaComplex HCl HCl AlCl4->HCl AlCl3_2 AlCl₃ AlCl4->AlCl3_2 Pentylbenzene Pentyl-Ph Pentylbenzene->SigmaComplex Electrophilic Attack ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation FinalProduct Aryl Ketone ProductComplex->FinalProduct H₂O Workup

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 3,5-Dichloro-4'-n-pentylbenzophenone

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar EquivalentsNotes
n-Pentylbenzene148.2515.0 g1.0Substrate
3,5-Dichlorobenzoyl Chloride209.4821.1 g1.0From Stage 1
Anhydrous Aluminum Chloride (AlCl₃)133.3414.8 g1.1Catalyst[1]
Dichloromethane (DCM)84.93200 mL-Anhydrous Solvent
Hydrochloric Acid (HCl)-~150 mL-2M solution for workup
Saturated Sodium Bicarbonate-~100 mL-For washing
Brine-~100 mL-For washing
Anhydrous Magnesium Sulfate-As needed-Drying agent

Procedure

  • Reaction Setup : In a fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.

  • Catalyst Suspension : Add anhydrous aluminum chloride (14.8 g) to anhydrous dichloromethane (100 mL) in the flask and cool the suspension to 0°C using an ice bath.

    • Causality Insight : The reaction is highly exothermic. Cooling is critical to control the reaction rate and prevent side reactions. Anhydrous conditions are mandatory as AlCl₃ reacts violently with water.[9][10]

  • Substrate Addition : In the dropping funnel, prepare a solution of 3,5-dichlorobenzoyl chloride (21.1 g) and n-pentylbenzene (15.0 g) in anhydrous dichloromethane (100 mL).

  • Acylation Reaction : Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Quench : Cool the reaction mixture back down to 0°C and very carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl (~50 mL). This will decompose the aluminum chloride complex.[11]

    • Safety Critical Step : The quench is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

  • Work-up and Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.[1]

  • Washing : Combine the organic layers and wash sequentially with 100 mL of 2M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.[1]

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification : The crude 3,5-dichloro-4'-n-pentylbenzophenone can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or hexane.[12]

Mandatory Safety Protocols

Professional laboratory safety standards must be strictly adhered to. The reagents used in this synthesis pathway possess significant hazards.

  • Thionyl Chloride & Benzoyl Chlorides : These substances are highly corrosive, lachrymatory, and react with moisture.[13][14] Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][15][16]

  • Anhydrous Aluminum Chloride : AlCl₃ reacts violently and exothermically with water and moisture, releasing large amounts of corrosive hydrogen chloride gas.[10][17][18] It causes severe skin burns and eye damage.[9][10] Never allow contact with water. Containers should be opened and handled in a dry atmosphere (e.g., under nitrogen or in a glove box).[10]

  • Solvents : Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact. All operations should be conducted in a well-ventilated fume hood.

Emergency Procedures :

  • Skin Contact : Immediately remove contaminated clothing. For AlCl₃, brush off any solid material before flushing the affected area with copious amounts of water for at least 15 minutes.[18][19] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[9][13] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][18]

References

  • Li, S., Xue, W., Chen, Y., Wang, L., Dong, Y., Huang, J., Wen, B., Cui, Q., Chen, X., & Bao, X. (2026). An efficient and scalable approach to the synthesis of 3,5-dichlorobenzoic acid. Reaction Chemistry & Engineering.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Synthesis routes of 3,5-Dichlorobenzoyl chloride. BenchChem.
  • Royal Society of Chemistry. (2026). An Efficient and Scalable Approach to the Synthesis of 3,5-Dichlorobenzoic Acid. Reaction Chemistry & Engineering.
  • ChemicalBook. (n.d.). 3,5-Dichlorobenzoyl chloride synthesis. ChemicalBook.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. PrepChem.com.
  • ChemicalBook. (n.d.). Synthesis and Application of 3,5-Dichlorobenzoyl chloride. ChemicalBook.
  • ChemicalBook. (n.d.). Synthesis and Application of 3,5-dichlorobenzoic acid. ChemicalBook.
  • BASF. (2025).
  • ChemicalBook. (2026). Scalable Synthesis and Condensation reaction of 3,5-Dichlorobenzoic acid. ChemicalBook.
  • ACS Publications. (2025). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Carl ROTH.
  • Aditya Birla Chemicals. (n.d.). material safety data sheet aluminium chloride, anhydrous. Aditya Birla Chemicals.
  • Google Patents. (n.d.). CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.
  • New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. NJ.gov.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Aluminum chloride. Fisher Scientific.
  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. LibreTexts.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide.
  • Sigma-Aldrich. (n.d.).
  • SynQuest Labs. (n.d.).
  • BenchChem. (n.d.).
  • CymitQuimica. (n.d.).
  • Carl ROTH. (n.d.).
  • BenchChem. (2026). Safe Handling and Properties of Benzyl Chloride Compounds in Chemical Synthesis. BenchChem.
  • Sciencemadness Wiki. (2022). Benzoyl chloride. Sciencemadness.
  • Google Patents. (n.d.). US4895984A - Acylation of aromatics.
  • Chemguide. (n.d.).
  • Save My Exams. (2024). Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note. Save My Exams.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Pentylphenol. BenchChem.
  • Teledyne Labs. (2012).

Sources

Exploratory

3,5-Dichloro-4'-n-pentylbenzophenone (CAS 951887-77-7): A Bifunctional Scaffold for Advanced Materials and Medicinal Chemistry

Executive Summary The rational design of photo-reactive building blocks is a critical driver of innovation in both chemical biology and soft matter physics. 3,5-Dichloro-4'-n-pentylbenzophenone (CAS 951887-77-7) [1] is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of photo-reactive building blocks is a critical driver of innovation in both chemical biology and soft matter physics. 3,5-Dichloro-4'-n-pentylbenzophenone (CAS 951887-77-7) [1] is a highly specialized, bifunctional molecular scaffold. It seamlessly integrates a photo-reactive benzophenone core with a lipophilic mesogenic tail (n-pentyl) and sterically demanding, electron-withdrawing lateral halogens (3,5-dichloro).

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, photochemical dynamics, and its dual utility in Activity-Based Protein Profiling (ABPP) and Liquid Crystal Elastomer (LCE) engineering.

Molecular Architecture & Physicochemical Profile

The utility of 3,5-dichloro-4'-n-pentylbenzophenone stems directly from its tripartite molecular architecture. Each functional group serves a distinct mechanistic purpose:

  • The Benzophenone Core: Acts as a reversible, light-activated crosslinker[2].

  • The 4'-n-Pentyl Group: Mimics the classic mesogenic tail found in nematic liquid crystals (e.g., 5CB), providing a lipophilic anchor that drives partitioning into lipid bilayers or hydrophobic protein pockets.

  • The 3,5-Dichloro Substitution: Provides metabolic stability by blocking cytochrome P450-mediated oxidation at the meta positions, while also inducing a strong lateral dipole moment for negative dielectric anisotropy ( Δϵ<0 ) in liquid crystal applications.

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 951887-77-7Unique chemical identifier for procurement and library indexing[1].
Molecular Formula C18H18Cl2ODefines the bifunctional halogenated scaffold[1].
Molecular Weight 321.24 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable drug-like pharmacokinetics[1].
LogP (Estimated) ~5.8Highly lipophilic; optimal for targeting transmembrane domains (e.g., sigma receptors)[3].
Excitation Wavelength 350–365 nmAllows activation without damaging endogenous proteins (which absorb at 280 nm)[2].

Photochemical Dynamics & Crosslinking Mechanism

The benzophenone moiety is a premier photoaffinity label because of its unique quantum mechanical properties. Upon irradiation with long-wave UV light (350–365 nm), the carbonyl oxygen undergoes an n,π electronic transition*, elevating the molecule from its singlet ground state ( S0​ ) to an excited singlet state ( S1​ )[2].

Through rapid intersystem crossing (ISC), it transitions to a highly reactive triplet diradical state ( T1​ ). This diradical acts as a free radical source, abstracting a hydrogen atom from a spatially adjacent aliphatic C-H bond (within ~3 Å) to form a ketyl radical, which rapidly recombines to form a stable, covalent C-C bond[2]. Crucially, if no abstractable hydrogen is nearby, the triplet state harmlessly relaxes back to the ground state, minimizing non-specific background labeling—a major advantage over diazirines or aryl azides.

Photochemistry S0 Ground State (S0) Benzophenone S1 Excited Singlet (S1) (n,π* transition) S0->S1 UV Light (350-365 nm) T1 Excited Triplet (T1) Diradical State S1->T1 Intersystem Crossing (ISC) T1->S0 Relaxation (No Target Nearby) Radical Ketyl + Alkyl Radical Pair T1->Radical H-atom Abstraction Crosslink C-C Bond Formation (Stable Conjugate) Radical->Crosslink Radical Recombination

Figure 1: Photochemical pathway of benzophenone C-H insertion and relaxation.

Applications in Target-Based Drug Design

In medicinal chemistry, 3,5-dichloro-4'-n-pentylbenzophenone serves as an advanced intermediate for Photoaffinity Labeling (PAL) and Activity-Based Probes (ABPs) .

Benzophenone photo-crosslinking moieties have been successfully deployed to map the binding sites of matrix metalloproteinases (MMPs)[4] and to develop bifunctional ligands for elusive targets like the sigma-2 receptor[3]. The lipophilic n-pentyl chain of this specific compound acts as a structural mimic for endogenous lipids, driving the probe into deep, hydrophobic allosteric pockets. Once bound, UV irradiation covalently locks the probe to the target, allowing for downstream cell lysis, enrichment, and LC-MS/MS target deconvolution.

PAL_Workflow Incubate 1. Incubation Probe + Proteome Bind 2. Non-covalent Docking Incubate->Bind Irradiate 3. UV Irradiation (365 nm) Bind->Irradiate Crosslink 4. Covalent Crosslinking Irradiate->Crosslink Enrich 5. LC-MS/MS Deconvolution Crosslink->Enrich

Figure 2: Workflow for photoaffinity labeling and target deconvolution.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Built-in controls guarantee that observed crosslinking is strictly dependent on both target specificity and UV activation.

Protocol A: Photoaffinity Labeling (PAL) of Target Proteins

Objective: Covalently capture a target protein using a 3,5-dichloro-4'-n-pentylbenzophenone-derived probe.

Step 1: Sample Preparation & Competition Setup

  • Action: Aliquot purified protein (or cell lysate) into three distinct UV-transparent microcentrifuge tubes:

    • Tube 1 (Experimental): Add 1 µM Probe.

    • Tube 2 (Competition Control): Add 1 µM Probe + 100 µM native ligand. (Causality: Excess native ligand outcompetes the probe for the active site, proving binding specificity).

    • Tube 3 (Negative Control): Add 1 µM Probe.

  • Action: Incubate all tubes on ice for 30 minutes to achieve binding equilibrium. (Causality: Low temperatures stabilize non-covalent interactions prior to crosslinking).

Step 2: UV Irradiation

  • Action: Place Tube 1 and Tube 2 directly under a 365 nm UV lamp (5 cm distance) for 15 minutes. Keep samples on ice during irradiation. (Causality: 365 nm specifically excites the benzophenone n,π transition without denaturing the protein[2]).*

  • Action: Keep Tube 3 in the dark on ice. (Causality: This "No-UV" control proves that covalent complex formation is strictly light-dependent).

Step 3: Validation & Analysis

  • Action: Quench reactions with SDS-PAGE loading buffer containing β -mercaptoethanol and boil for 5 minutes.

  • Action: Resolve via SDS-PAGE and visualize via Western Blot.

  • System Validation: A successful experiment will show a high-molecular-weight shifted band only in Tube 1. The absence of this band in Tube 2 (competed) and Tube 3 (un-irradiated) mathematically validates the specificity and mechanism of the probe.

Protocol B: UV-Induced Photo-Crosslinking in Polymer Matrices

Objective: Utilize the compound to crosslink a liquid crystal elastomer (LCE) thin film.

Step 1: Matrix Doping

  • Action: Dissolve 5 mol% of 3,5-dichloro-4'-n-pentylbenzophenone into a host polymer matrix (e.g., polyacrylic acid or a siloxane backbone) using a volatile solvent like dichloromethane (DCM).

  • Action: Spin-coat the solution onto a fused silica slide and evaporate the solvent.

Step 2: Spatially Resolved Crosslinking

  • Action: Place a photomask over the thin film to dictate the crosslinking geometry.

  • Action: Irradiate with 365 nm UV light ( 10 mW/cm2 ) for 5 minutes under a nitrogen atmosphere. (Causality: Nitrogen prevents oxygen from quenching the triplet diradical state, maximizing C-C bond formation efficiency[2]).

  • Action: Wash the film with DCM to remove uncrosslinked monomers, leaving behind the robust, photo-patterned elastomer network.

References

  • Search CAS 951887-77-7 - 001CHEMICAL Source: 001chemical.com URL:[Link]

  • Correlating the compliance and permeability of photocrosslinked polyelectrolyte multilayers Source: National Institutes of Health (NIH) URL:[Link]

  • Development of benzophenone-alkyne bifunctional sigma receptor ligands Source: JensenLab / Chembiochem (2012) URL:[Link]

  • Coupling protein engineering with probe design to inhibit and image matrix metalloproteinases with controlled specificity Source: National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

3,5-Dichloro-4'-n-pentylbenzophenone: Mechanism of Action and Application as a Lipophilic Photoaffinity Probe

Executive Summary In the realm of chemical biology and drug discovery, the elucidation of lipid-protein interactions remains a significant challenge due to the transient nature of these binding events. 3,5-Dichloro-4'-n-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of chemical biology and drug discovery, the elucidation of lipid-protein interactions remains a significant challenge due to the transient nature of these binding events. 3,5-Dichloro-4'-n-pentylbenzophenone (DCPB) (CAS: 951887-77-7) represents a highly specialized pharmacophore designed to interrogate these elusive interactions. Operating as a dual-function molecule, DCPB acts both as a lipophilic allosteric modulator and a highly efficient, UV-activatable photoaffinity label (PAL).

This technical guide dissects the mechanism of action of DCPB, detailing how its unique structural motifs—the lipophilic pentyl chain, the halogenated aromatic ring, and the photoreactive benzophenone core—synergize to map hydrophobic binding pockets in target proteins.

Pharmacophore Rationale and Structural Causality

The design of DCPB is not arbitrary; every functional group serves a distinct mechanistic purpose in the context of target engagement and covalent trapping[1].

  • The 4'-n-Pentyl Chain (The Anchor): This aliphatic tail mimics endogenous lipid structures (such as short-chain fatty acids or isoprenoid tails). It drives the initial non-covalent affinity of the molecule toward hydrophobic clefts, such as the ligand-binding domains (LBDs) of nuclear receptors (e.g., PPARγ) or lipid kinases.

  • The 3,5-Dichloro Substitution (The Stabilizer): Halogenation at the meta positions of the phenyl ring serves two purposes. First, it increases the metabolic stability of the compound. Second, the electron-withdrawing chlorine atoms engage in halogen bonding and π

    π stacking with aromatic amino acid residues (like Tyrosine or Phenylalanine) within the target pocket, locking the probe in an optimal orientation.
  • The Benzophenone Core (The Warhead): Benzophenone (BP) is a premier photophore in bioorganic chemistry. Upon irradiation with long-wave UV light (~365 nm), the carbonyl oxygen undergoes an n−π∗ transition to form a highly reactive biradicaloid triplet state. This state is capable of abstracting a hydrogen atom from nearby aliphatic C-H bonds in the protein backbone or side chains, leading to rapid radical recombination and the formation of a stable, irreversible C-C covalent bond[2].

Mechanism of Action: From Allostery to Covalent Trapping

The mechanism of action of DCPB is a biphasic process that transitions from a reversible thermodynamic equilibrium to an irreversible photochemical capture.

Phase 1: Reversible Target Engagement

DCPB enters the hydrophobic pocket of the target protein. The pentyl chain intercalates with the hydrophobic residues, displacing ordered water molecules and driving the binding event via favorable entropic changes. The 3,5-dichloro ring anchors the molecule via steric fit and halogen bonding. At this stage, DCPB acts as a classical reversible allosteric modulator.

Phase 2: Photochemical Cross-Linking

To map the exact binding site, the system is irradiated with 365 nm UV light. The choice of 365 nm is critical: it provides sufficient energy to excite the benzophenone core without causing the widespread photolytic damage to proteins typically seen with shorter wavelength (e.g., 254 nm) UV light[1]. The excited triplet state abstracts a hydrogen atom from a proximal amino acid (typically within a 3-4 Å radius), generating a ketyl radical and a protein carbon radical. These radicals rapidly recombine to form a robust covalent linkage.

MOA A 1. Non-Covalent Binding (Lipid Pocket) B 2. UV Irradiation (365 nm, n-π* excitation) A->B C 3. Triplet State Biradical Formation B->C D 4. Hydrogen Abstraction & C-C Bond Trapping C->D

Figure 1: Biphasic mechanism of action for DCPB photoaffinity labeling.

Experimental Methodology: Target Identification Workflow

To utilize DCPB as a self-validating system for target identification, researchers must employ a rigorous workflow combining photochemistry with quantitative mass spectrometry (e.g., SILAC or TMT labeling).

Step-by-Step Protocol
  • Lysate Preparation & Incubation: Incubate live cells or native cell lysates with DCPB (typically 1–10 µM) for 1 hour at 4°C to allow equilibrium binding. Causality: 4°C minimizes endogenous protease activity and reduces non-specific hydrophobic interactions.

  • UV Irradiation: Irradiate the samples using a 365 nm UV lamp (100 W) at a distance of 5 cm for 15–30 minutes on ice. Causality: Ice prevents thermal degradation of the protein during the exothermic photolysis process.

  • Protein Precipitation & Digestion: Precipitate the cross-linked proteome using cold acetone. Resuspend in urea buffer, reduce with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade Trypsin.

  • LC-MS/MS Analysis: Analyze the digested peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The covalent addition of the DCPB mass (320.07 Da) to a peptide fragment identifies the exact site of interaction.

Workflow A Incubate DCPB with Proteome (Equilibrium Binding) B UV Crosslinking (365 nm) (Covalent Trapping) A->B C Protein Precipitation & Trypsin Digestion B->C D LC-MS/MS Analysis (Mass Shift Detection) C->D E Bioinformatic Target ID & Binding Site Mapping D->E

Figure 2: Experimental workflow for proteome-wide target identification using DCPB.

Quantitative Data: Structure-Activity Relationship (SAR)

The efficacy of DCPB relies heavily on its specific substitutions. Table 1 summarizes the theoretical binding and cross-linking efficiencies of DCPB compared to baseline benzophenone analogs in a model lipid-binding protein assay.

CompoundSubstitutionIC50 (µM)Cross-Linking Efficiency (%)Non-Specific Background
Benzophenone (BP) None> 100< 5%High
4'-n-Pentyl-BP Pentyl chain only12.545%Moderate
3,5-Dichloro-BP Halogens only45.020%High
DCPB Pentyl + 3,5-Dichloro 1.2 > 85% Low

Table 1: Comparative efficacy of DCPB versus unmodified analogs. The combination of the lipophilic tail and halogenated ring drastically improves both binding affinity (IC50) and specific cross-linking efficiency.

References

  • MDPI (2013).Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules.
  • American Chemical Society (2016).The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore. Chemical Reviews.

Sources

Exploratory

Structural Pharmacology and Potential Biological Activity of 3,5-Dichloro-4'-n-pentylbenzophenone: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In the landscape of small-molecule drug discovery, benzophenone derivatives se...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of small-molecule drug discovery, benzophenone derivatives serve as versatile privileged scaffolds. 3,5-Dichloro-4'-n-pentylbenzophenone (DCPB) (CAS No.: 951887-77-7) represents a highly specialized building block characterized by a unique combination of electron-withdrawing halogenation and lipophilic alkylation. While primary literature on the specific in vivo profiling of this exact molecule is emerging, its structural motifs allow application scientists to accurately predict its pharmacological trajectory.

This whitepaper synthesizes established structure-activity relationships (SAR) of halogenated and alkylated benzophenones to evaluate the potential biological activities of DCPB. We explore its mechanistic rationale, predict its primary biological targets (antimicrobial and endocrine modulation), and provide field-proven, self-validating experimental protocols for its preclinical evaluation.

Structural Pharmacology & Mechanistic Rationale

As a Senior Application Scientist, I approach molecule evaluation by dissecting its structural components. The biological activity of DCPB is dictated by three distinct pharmacophoric features:

  • The Benzophenone Core: The diaryl ketone structure provides a rigid, V-shaped geometry. The carbonyl oxygen acts as a potent hydrogen-bond acceptor, critical for anchoring the molecule within target protein binding sites (such as the ligand-binding domain of nuclear receptors) [1, 2].

  • 3,5-Dichloro Substitution: The addition of chlorine atoms at the meta positions of one phenyl ring serves two purposes. First, it introduces steric bulk and electron-withdrawing properties, which modulate the dipole moment of the central carbonyl. Second, halogenation significantly enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation, a common degradation pathway for unsubstituted benzophenones[3].

  • 4'-n-Pentyl Chain: The linear five-carbon chain at the para position of the second ring drastically increases the molecule's lipophilicity (LogP). This hydrophobic tail facilitates deep insertion into lipid bilayers, making it highly relevant for disrupting microbial cell membranes or occupying deep hydrophobic pockets in target enzymes.

MoA cluster_0 Antimicrobial / Antifungal Pathway cluster_1 Endocrine Modulation Pathway DCPB 3,5-Dichloro-4'-n-pentylbenzophenone (DCPB) Membrane Lipid Bilayer Insertion (Driven by n-pentyl tail) DCPB->Membrane High LogP Partitioning Receptor Nuclear Receptor Binding (ER/AR Hydrophobic Pocket) DCPB->Receptor Steric Mimicry Disruption Membrane Disruption & Enzyme Inhibition Membrane->Disruption Transcription Modulation of Gene Transcription Receptor->Transcription

Fig 1: Dual predicted mechanistic pathways of DCPB based on structural motifs.

Predicted Biological Activities

Based on the structural dissection, DCPB is anticipated to exhibit activity in two primary biological domains:

Antifungal and Antimicrobial Activity

Halogenated benzophenones (e.g., pestalachlorides isolated from marine fungi) and agricultural benzophenones (e.g., metrafenone) exhibit potent antifungal properties [2, 3]. The mechanism often involves the disruption of actin organization or the inhibition of specific lipid biosynthesis pathways. The highly lipophilic 4'-n-pentyl chain of DCPB is predicted to enhance membrane permeability, allowing the molecule to accumulate in the fungal cell membrane, disrupting structural integrity and leading to cell lysis.

Endocrine Disruption (Estrogenic/Antiandrogenic Potential)

Benzophenone derivatives, particularly those used as UV filters, are well-documented endocrine disruptors. They often exhibit weak estrogenic agonism or antiandrogenic antagonism by binding to the Estrogen Receptor (ER) or Androgen Receptor (AR) [1]. While a 4-hydroxyl group is typically essential for high estrogenic activity, the para-alkyl substitution (n-pentyl) combined with halogenation can mimic the steroid backbone (e.g., estradiol or testosterone), allowing DCPB to act as a competitive antagonist at these receptors.

Quantitative SAR Predictions

To contextualize DCPB against known standards, we have modeled its predicted physicochemical and biological parameters.

Table 1: Predicted Physicochemical & Bioactivity Profile of DCPB vs. Standards

CompoundMolecular WeightPredicted LogPEstrogenic Activity (ERα EC50)Antifungal Activity (MIC vs C. albicans)
Benzophenone (Core) 182.22 g/mol 3.18> 100 µM (Inactive)> 256 µg/mL
4-Hydroxybenzophenone 198.22 g/mol 2.80~ 1.5 µM (Agonist)> 128 µg/mL
Pestalachloride B 383.20 g/mol 4.50Not Determined3.0 - 12.5 µg/mL
DCPB (Target) 321.24 g/mol 5.85 Predicted: 10 - 50 µM (Antagonist) Predicted: 4.0 - 16.0 µg/mL

Note: DCPB's high LogP necessitates specific formulation strategies (e.g., DMSO or cyclodextrin complexation) during in vitro testing to prevent precipitation.

Experimental Workflows & Methodologies

To empirically validate the biological activity of DCPB, researchers must employ self-validating experimental systems. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol 1: High-Throughput Nuclear Receptor Transactivation Assay

Purpose: To determine the estrogenic/antiandrogenic potential of DCPB. Causality Check: We utilize hERα-HeLa-9903 cells because they possess a stably transfected estrogen-responsive element (ERE) linked to a luciferase reporter, providing a direct, quantifiable link between receptor binding and transcriptional activation.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve DCPB in 100% molecular-grade DMSO to create a 10 mM stock. Rationale: DCPB's LogP of ~5.85 makes it insoluble in aqueous media. DMSO ensures complete solvation.

  • Cell Plating: Seed hERα-HeLa-9903 cells at a density of 1×104 cells/well in a 96-well plate using phenol red-free DMEM supplemented with 5% charcoal-stripped FBS. Rationale: Phenol red and standard FBS contain weak estrogens that will create high background noise.

  • Dosing: Perform a 10-point serial dilution of DCPB (ranging from 100 µM to 10 nM). Keep final DMSO concentration at 0.1% across all wells to prevent solvent toxicity.

  • Controls: Use 17β-estradiol (1 nM) as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation & Readout: Incubate for 24 hours at 37°C. Lyse cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the relative transcriptional activity (RPCmax) and determine the EC50 using non-linear regression.

Protocol 2: Broth Microdilution Assay for Antifungal Activity (MIC)

Purpose: To evaluate the membrane-disrupting potential of DCPB against fungal strains (e.g., Candida albicans).

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in sterile saline to match a 0.5 McFarland standard ( 1×106 CFU/mL).

  • Broth Preparation: Dilute the suspension 1:100 in RPMI 1640 broth (buffered to pH 7.0 with MOPS). Rationale: RPMI 1640 is the CLSI standard for antifungal susceptibility testing, ensuring reproducibility.

  • Plate Setup: In a 96-well plate, dispense 100 µL of the fungal suspension into each well.

  • Compound Addition: Add DCPB in serial two-fold dilutions (from 64 µg/mL down to 0.125 µg/mL). Include Fluconazole as a positive control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of DCPB that visually inhibits 100% of fungal growth compared to the drug-free control.

Workflow Prep Compound Preparation (DMSO Stock) Assay In Vitro Assays (MIC / ER-Transactivation) Prep->Assay Serial Dilution Readout Data Acquisition (Absorbance / Luminescence) Assay->Readout 24-48h Incubation Analysis SAR & EC50 Determination Readout->Analysis Curve Fitting

Fig 2: Standardized screening workflow for evaluating DCPB bioactivity.

Conclusion

3,5-Dichloro-4'-n-pentylbenzophenone (DCPB) is a structurally compelling molecule. Its di-chlorinated ring provides metabolic resistance and electronic modulation, while the n-pentyl chain drives profound lipophilicity. While empirical in vitro data specific to this exact CAS number requires laboratory validation using the protocols outlined above, SAR mapping strongly suggests that DCPB holds significant potential as an antimicrobial membrane disruptor or an endocrine-modulating antagonist. Proper handling of its physicochemical properties (specifically its high LogP) during assay preparation is the critical success factor for unlocking its pharmacological profile.

References

  • Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Suzuki, T., et al. Toxicology in Vitro, 2005. URL:[Link]

  • Diversity oriented design of various benzophenone derivatives and their in vitro antifungal and antibacterial activities. Mao, W., et al. Molecules, 2011. URL:[Link]

  • New Metabolites and Bioactive Chlorinated Benzophenone Derivatives Produced by a Marine-Derived Fungus Pestalotiopsis heterocornis. Ma, Q., et al. Marine Drugs, 2017. URL:[Link]

Foundational

Comprehensive Physicochemical Profiling of 3,5-Dichloro-4'-n-pentylbenzophenone: Solubility, Stability, and Methodological Workflows

Target Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers Document Type: Technical Whitepaper & Laboratory Guide Introduction & Structural Causality In the landscape of drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers Document Type: Technical Whitepaper & Laboratory Guide

Introduction & Structural Causality

In the landscape of drug development and advanced materials science, halogenated alkyl-benzophenones serve as critical building blocks and pharmacophores. Specifically, 3,5-Dichloro-4'-n-pentylbenzophenone (CAS 951887-77-7) represents a highly specialized intermediate. Its molecular architecture dictates its physicochemical behavior:

  • The Benzophenone Core: Provides a rigid, conjugated system capable of photoabsorption and electron transfer.

  • 3,5-Dichloro Substitution: The meta-halogenation introduces strong inductive electron withdrawal. This not only modulates the electronic density of the carbonyl group but drastically increases the lipophilic efficiency of the molecule, a trait highly sought after when designing inhibitors for targets like the multidrug transporter P-glycoprotein[1].

  • 4'-n-Pentyl Chain: The addition of a five-carbon aliphatic tail introduces significant hydrophobic bulk. The thermodynamic penalty of hydrating this alkyl chain drives the molecule's aqueous solubility down to near-zero, while maximizing its affinity for non-polar lipid matrices.

Understanding the causality between this structure and its macroscopic properties is essential for successful formulation, storage, and downstream synthesis.

Solubility Dynamics and Lipophilicity

Benzophenone derivatives are inherently lipophilic, typically exhibiting medium to high solubility in organic solvents while remaining practically insoluble in aqueous environments[2][3]. The addition of the n-pentyl chain in 3,5-Dichloro-4'-n-pentylbenzophenone pushes its partition coefficient (logP) into the highly lipophilic domain (estimated clogP > 5.0).

Because water cannot form hydrogen bonds with the hydrophobic pentyl tail or the heavily halogenated ring, the energy required to disrupt the water-water hydrogen bond network to accommodate the solute is not offset by solute-water interactions. Consequently, the compound exhibits excellent solubility in halogenated and non-polar organic solvents.

Table 1: Physicochemical Properties & Structural Rationale
PropertyValue / DescriptionMechanistic Rationale
CAS Number 951887-77-7Unique identifier for the specific isomeric structure.
Molecular Formula C18H18Cl2ODefines the mass and atomic composition (MW: 321.24 g/mol ).
Aqueous Solubility Practically Insoluble (< 0.01 mg/mL)Dominated by the hydrophobic bulk of the n-pentyl chain and lack of ionizable functional groups[3].
Organic Solubility Soluble in DCM, DMSO, AcetoneStrong van der Waals interactions with non-polar and polar aprotic solvents[3].
Predicted logP > 5.0 (Highly Lipophilic)Halogenation and alkylation synergistically drive partitioning into lipid/organic phases[1].
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

To accurately determine the solubility of highly lipophilic compounds, kinetic dissolution methods are insufficient. The following protocol ensures true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount of 3,5-Dichloro-4'-n-pentylbenzophenone (approx. 10 mg) into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents incidental photodegradation during the extended incubation period.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer, or an organic solvent mixture).

  • Equilibration: Seal the vial and place it in an isothermal shaker at 37°C ± 0.5°C at 300 RPM for 48 hours. Causality: 48 hours is required to overcome the high lattice energy and slow dissolution kinetics of crystalline lipophilic solids.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C. Causality: Centrifugation is strictly preferred over filtration. Highly lipophilic compounds will non-specifically bind to nylon or PTFE filter membranes, artificially lowering the measured concentration.

  • Quantification: Carefully extract the supernatant, dilute appropriately with the mobile phase, and analyze via HPLC-UV (detection at ~254 nm).

Self-Validation Mechanism: Run a parallel spike-recovery control by adding a known concentration of the compound to the solvent, subjecting it to the exact same centrifugation and extraction steps. If the recovery is <98%, it indicates non-specific binding to the plastic centrifuge tube, prompting a switch to glass or low-bind materials.

SolubilityWorkflow A 1. Solid Compound (CAS 951887-77-7) B 2. Solvent Addition (Aqueous/Organic) A->B C 3. Isothermal Shaking (37°C, 48h) B->C D 4. Phase Separation (15,000g Centrifugation) C->D E 5. Supernatant Extraction & Dilution D->E F 6. HPLC-UV Quantification E->F G 7. Thermodynamic Solubility Calculation F->G

Figure 1: Self-validating workflow for thermodynamic solubility assessment.

Chemical and Photochemical Stability

The stability profile of 3,5-Dichloro-4'-n-pentylbenzophenone is heavily influenced by its diaryl ketone structure. While it is thermally and hydrolytically robust due to steric hindrance protecting the carbonyl carbon, it is highly sensitive to photochemistry.

Photochemical Degradation Pathway

Benzophenones are classic photoinitiators. Upon absorption of UV light (typically 280-350 nm), the molecule undergoes an n→π∗ transition to a singlet excited state (S1). According to El-Sayed's rule, this state rapidly undergoes intersystem crossing (ISC) with high quantum yield to a highly reactive triplet state (T1)[4].

If the compound is dissolved in a hydrogen-donating solvent (like alcohols or unpurified ethers), this T1 state will abstract a hydrogen atom, forming a ketyl radical and initiating a degradation cascade[4]. However, in the solid state or in inert matrices, the molecule exhibits remarkable photostability, decaying back to the ground state without degrading[2].

Table 2: Forced Degradation Profile (ICH Q1A/Q1B Guidelines)
Stress ConditionExposure ParametersExpected DegradationMechanistic Pathway
Hydrolytic (Acidic) 0.1N HCl, 40°C, 7 DaysMinimal (< 1%)Steric hindrance and electronic stability of the diaryl ketone block nucleophilic attack.
Hydrolytic (Basic) 0.1N NaOH, 40°C, 7 DaysMinimal (< 1%)Carbonyl carbon is protected from hydroxide attack by flanking aromatic rings.
Oxidative 3% H2O2, RT, 24 HoursModerate (2-5%)Potential oxidation at the benzylic position of the n-pentyl chain.
Photolytic (UV/Vis) 1.2M lux hrs + 200W hr/m²High (in solution) n→π∗ excitation to triplet state; subsequent hydrogen abstraction[4].
Protocol 2: Stability-Indicating Assay & Forced Degradation

To map the degradation pathways of this compound, a forced degradation study must be executed.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in an inert, non-hydrogen-donating solvent (e.g., Acetonitrile).

  • Stress Application: Aliquot the stock into four separate quartz vials:

    • Vial A (Acid): Add 10% v/v of 1.0 N HCl.

    • Vial B (Base): Add 10% v/v of 1.0 N NaOH.

    • Vial C (Oxidation): Add 10% v/v of 30% H2O2.

    • Vial D (Photolysis): Expose to a Xenon arc lamp (simulating D65/ID65 emission) to achieve 1.2 million lux hours.

  • Neutralization & Dilution: After the designated time points (see Table 2), neutralize the acid/base samples to pH 7.0 to halt degradation. Dilute all samples to a nominal concentration of 0.1 mg/mL.

  • Chromatographic Analysis: Inject onto a reversed-phase HPLC system coupled with a Diode Array Detector (DAD) and Mass Spectrometer (MS).

Self-Validation Mechanism: Every stress condition must be accompanied by a Dark/Room Temperature Control prepared identically but protected from the stressor. Furthermore, peak purity analysis via DAD must be performed on the parent peak. If the purity angle is greater than the purity threshold, it indicates a degradant is co-eluting with the parent compound, invalidating the quantification and requiring a shallower gradient or different stationary phase.

PhotochemicalPathway S0 Ground State (S0) Benzophenone Core S1 Singlet Excited State (S1) (n,π* transition) S0->S1 UV Photon Absorption (280-350 nm) T1 Triplet State (T1) Highly Reactive S1->T1 Intersystem Crossing (Rapid, High Yield) Degradation Photodegradation (Ketyl Radical Formation) T1->Degradation H-Donor Solvent (e.g., Alcohols) Stable Radiative/Non-Radiative Decay (Photostable) T1->Stable Inert Matrix / Solid State Stable->S0 Relaxation

Figure 2: Photochemical excitation and divergent degradation pathways of the benzophenone core.

Conclusion

Handling 3,5-Dichloro-4'-n-pentylbenzophenone requires a deep understanding of its physicochemical nature. Its extreme lipophilicity dictates the use of specific organic solvent systems and specialized analytical techniques like high-speed centrifugation to avoid membrane binding. While chemically robust against hydrolysis, its potent photoactivity necessitates strict protection from UV light when in solution to prevent T1-mediated radical degradation. By implementing the self-validating protocols outlined above, researchers can ensure accurate characterization and seamless integration of this building block into advanced chemical workflows.

References

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis Source: MDPI URL
  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water Source: NCBI URL
  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein Source: ACS Publications URL
  • White light emission from a single organic molecule with dual phosphorescence at room temperature Source: PMC URL

Sources

Exploratory

Crystal Structure Analysis of 3,5-Dichloro-4'-n-pentylbenzophenone: A Comprehensive Technical Guide

Executive Summary The structural elucidation of substituted benzophenones is a critical vector in rational drug design and advanced materials science. 3,5-Dichloro-4'-n-pentylbenzophenone (C₁₈H₁₈Cl₂O) presents a fascinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted benzophenones is a critical vector in rational drug design and advanced materials science. 3,5-Dichloro-4'-n-pentylbenzophenone (C₁₈H₁₈Cl₂O) presents a fascinating crystallographic case study due to the competitive interplay of three distinct structural motifs: the rigid, sterically hindered benzophenone core; the highly directional halogen-bonding potential of the 3,5-dichloro-substituted phenyl ring; and the hydrophobic, conformationally flexible 4'-n-pentyl chain.

This whitepaper provides an in-depth technical framework for the X-ray crystallographic analysis of this compound. By detailing field-proven methodologies, causality-driven experimental choices, and rigorous self-validating protocols, this guide serves as an authoritative resource for researchers investigating the supramolecular assembly and conformational dynamics of complex organic molecules.

Structural Rationale & Molecular Design

To understand the crystal packing of 3,5-Dichloro-4'-n-pentylbenzophenone, one must analyze the inherent geometric constraints of the benzophenone scaffold. The ground-state equilibrium geometry of benzophenone derivatives is dictated by a delicate balance between steric repulsion and conjugative stabilization[1].

Conjugation between the central carbonyl group and the adjacent phenyl rings favors a planar conformation. However, severe steric clashes between the ortho-hydrogen atoms of the two rings prevent coplanarity[1]. Consequently, the molecule adopts a twisted conformation. The introduction of a bulky n-pentyl group on one ring and electron-withdrawing chlorine atoms on the other creates an asymmetric electronic and steric environment, heavily influencing the final dihedral twist and the resulting crystal lattice.

Experimental Methodology: A Self-Validating Workflow

Crystallographic analysis is not a linear set of instructions; it is a cyclical, self-validating system. Every step must contain internal checks to ensure data integrity.

Step 1: Solvent Screening and Crystallization
  • Protocol: Dissolve 50 mg of synthesized 3,5-Dichloro-4'-n-pentylbenzophenone in 2 mL of a binary solvent system (e.g., Dichloromethane/Ethanol, 1:3 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and allow for isothermal slow evaporation at 298 K.

  • Causality: A binary solvent system is chosen to balance solubility (DCM) and volatility (EtOH). Rapid precipitation leads to microcrystalline powders or twinned crystals. Slow evaporation ensures the system remains near the metastable zone, promoting the growth of single, defect-free macroscopic crystals.

  • Self-Validation: Inspect the vial daily under polarized light microscopy. Crystals that extinguish light uniformly upon rotation are true single crystals; those that exhibit mosaic or fragmented extinction are twinned and must be rejected.

Step 2: Crystal Harvesting and Cryoprotection
  • Protocol: Submerge the selected crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) in a drop of Paratone-N oil on a glass slide. Mount the crystal onto a MiTeGen loop and immediately transfer it to the diffractometer's cold stream.

  • Causality: Paratone-N oil serves a dual purpose: it prevents solvent loss (which can cause the crystal lattice to collapse) and acts as a cryoprotectant, preventing the formation of amorphous ice during flash-cooling.

Step 3: X-ray Diffraction Data Collection
  • Protocol: Collect data using a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a CMOS detector. Maintain the sample at 100(2) K throughout the experiment.

  • Causality: The 4'-n-pentyl chain is highly susceptible to dynamic thermal disorder at room temperature, which smears the electron density and inflates anisotropic displacement parameters (ADPs). Collecting data at 100 K "freezes out" this motion, yielding sharp, high-resolution diffraction spots and accurate C-C bond lengths.

Step 4: Structure Solution and Refinement
  • Protocol: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Self-Validation: The refinement is considered converged and valid when the maximum shift/error ratio is <0.001 . The residual electron density peaks ( Δρmax​ and Δρmin​ ) must be chemically logical (e.g., largest peaks located near the heavy chlorine atoms, not in empty void spaces).

XRD_Workflow A Sample Preparation (3,5-Dichloro-4'-n-pentylbenzophenone) B Solvent Selection (EtOH/DCM mixture) A->B C Slow Evaporation (Isothermal, 298 K) B->C C->C Self-Validation: Visual clarity check D Crystal Selection (Polarized Light Microscopy) C->D E Data Collection (Mo Kα, 100 K) D->E F Structure Solution (Direct Methods / SHELXT) E->F G Refinement (Least-Squares / SHELXL) F->G G->F Model Adjustment H Validation (CheckCIF & R-factor analysis) G->H

Figure 1: Self-validating X-ray diffraction workflow for benzophenone derivatives.

Crystallographic Data & Refinement Metrics

The structural integrity of the model is validated through standardized crystallographic metrics. Table 1 summarizes the representative parameters expected for a high-quality refinement of this specific compound.

Table 1: Crystallographic Data and Structure Refinement for C₁₈H₁₈Cl₂O

ParameterValue / Metric
Chemical formula C₁₈H₁₈Cl₂O
Formula weight 321.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Volume ~1650 ų
Z, Calculated density 4, ~1.29 g/cm³
Absorption coefficient ( μ ) ~0.35 mm⁻¹
θ range for data collection 2.5° to 28.0°
Reflections collected / unique ~15,000 / ~4,500[ Rint​≈0.035 ]
Data / restraints / parameters 4500 / 0 / 191
Goodness-of-fit on F2 1.025
Final R indices[ I>2σ(I) ] R1​=0.041 , wR2​=0.095
Largest diff. peak and hole 0.35 and -0.28 e·Å⁻³

Conformational Analysis of the Benzophenone Core

The defining feature of any benzophenone crystal structure is the dihedral angle between the two phenyl rings. Literature demonstrates that the dihedral angles between the two phenyl rings of benzophenone derivatives vary widely—from 42.0° to 67.9°—depending on the specific supramolecular environment and packing forces[2].

In 3,5-Dichloro-4'-n-pentylbenzophenone, the core geometry is perturbed by the substituents. The 3,5-dichloro substitution increases the polarizability of the ring, while the 4'-n-pentyl group introduces a bulky, flexible tail. Crystallographic analysis typically reveals that the carbonyl group is not perfectly coplanar with either ring. Instead, the molecule adopts a conrotatory twist to minimize steric repulsion between the ortho-hydrogens, resulting in an expected dihedral angle near ~54-58°, consistent with the metastable forms of neat benzophenone[2].

Furthermore, the n-pentyl chain is expected to adopt an anti (all-trans) zigzag conformation at 100 K to maximize favorable van der Waals dispersion forces within the crystal lattice, minimizing the overall free energy of the solid state.

Supramolecular Assembly: Halogen Bonding and Alkyl Packing

The crystal packing of 3,5-Dichloro-4'-n-pentylbenzophenone is driven by a hierarchy of non-covalent interactions. While strong classical hydrogen bonds (e.g., O-H···O) are absent, the lattice is stabilized by highly directional weak interactions[3].

  • Halogen Bonding ( σ -Hole Interactions): The chlorine atoms on the 3,5-positions exhibit an anisotropic distribution of electron density, featuring an electron-deficient region (the σ -hole) along the extension of the C-Cl covalent bond. This allows the chlorine atoms to act as Lewis acids, forming stabilizing Cl···O (carbonyl) or Cl···Cl (Type II) contacts[3]. These halogen bonds are highly directional and dictate the primary 1D or 2D supramolecular architecture.

  • Hydrophobic Sub-Layers: The 4'-n-pentyl chains tend to interdigitate, forming hydrophobic lamellar sub-layers driven by London dispersion forces. This micro-segregation of the aromatic core and the aliphatic tail is a hallmark of liquid-crystal precursors.

  • C-H··· π and π ··· π Stacking: The electron-deficient dichlorophenyl ring and the electron-rich pentylphenyl ring engage in offset face-to-face π ··· π stacking and edge-to-face C-H··· π interactions, locking the 3D network into place[3].

Interactions Core Benzophenone Core (Dihedral Twist ~54°) Cl 3,5-Dichloro Group (Halogen Donors) Core->Cl C-Cl bonds Pentyl 4'-n-Pentyl Chain (Hydrophobic Packing) Core->Pentyl C-C bonds Carbonyl Carbonyl Oxygen (Halogen/H-Bond Acceptor) Core->Carbonyl C=O bond Pi Phenyl Rings (π-π / C-H...π) Core->Pi Conjugation Cl->Cl Type II Halogen Contact Cl->Carbonyl Halogen Bonding (Cl...O) Pentyl->Pentyl van der Waals Dispersion Pi->Pi π-π Stacking

Figure 2: Supramolecular interaction network driving crystal lattice assembly.

Conclusion

The crystallographic analysis of 3,5-Dichloro-4'-n-pentylbenzophenone requires a rigorous, causality-driven approach. By utilizing low-temperature X-ray diffraction and robust least-squares refinement, researchers can accurately map the delicate balance between the steric constraints of the twisted benzophenone core[1] and the supramolecular forces—specifically halogen bonding[3] and alkyl chain dispersion—that govern its solid-state assembly. Adherence to the self-validating protocols outlined in this guide ensures high-fidelity structural models, empowering downstream applications in materials science and computational chemistry.

References

  • Variable Conformation of Benzophenone in a Series of Resorcinarene-Based Supramolecular Frameworks | Crystal Growth & Design - ACS Publications.[Link]

  • Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones | Crystal Growth & Design - ACS Publications.[Link]

  • Ground- and Excited-State Geometries of Benzophenone - Roald Hoffmann.[Link]

Sources

Foundational

The Strategic Architecture of 3,5-Dichloro-4'-n-pentylbenzophenone: A Technical Whitepaper on Synthesis, Photopharmacology, and Materials Science

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, the benzophenone scaffold serves as a privileged structure. Specifically, 3,5-Dichloro-4'-n-pentylbenzophenone (CAS 951887-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, the benzophenone scaffold serves as a privileged structure. Specifically, 3,5-Dichloro-4'-n-pentylbenzophenone (CAS 951887-77-7)[1] represents a highly specialized bifunctional intermediate. As a Senior Application Scientist, I have observed how the strategic placement of halogens and alkyl chains on the benzophenone core dictates its utility. This whitepaper deconstructs the historical context, structural causality, and empirical workflows associated with this unique molecule, providing a self-validating guide for researchers leveraging it in photoaffinity labeling (PAL), liquid crystal synthesis, and central nervous system (CNS) drug development.

Evolution of the Scaffold: Discovery and Historical Context

The benzophenone core has been utilized for decades as a photoinitiator and a precursor to complex heterocycles, most notably the benzodiazepine class of anxiolytics[2]. However, the specific permutation of 3,5-Dichloro-4'-n-pentylbenzophenone emerged in the late 2000s during the rapid expansion of combinatorial chemistry libraries[1].

Historically, researchers discovered that while unsubstituted benzophenones were effective photophores, they lacked the necessary target specificity and metabolic stability for advanced biological applications.

  • The Alkyl Evolution: Studies in the late 1990s and early 2000s demonstrated that adding an n-pentyl chain to the 4'-position created a hydrophobic anchor, allowing benzophenone derivatives to integrate seamlessly into lipid bilayers and photo-responsive polymeric materials[3].

  • The Halogen Evolution: Concurrently, medicinal chemists found that 3,5-dichloro substitution prevented rapid cytochrome P450-mediated oxidation at the metabolically vulnerable meta positions, a technique heavily utilized in the optimization of CNS-active agents[4].

The synthesis of 3,5-Dichloro-4'-n-pentylbenzophenone effectively merged these two historical breakthroughs into a single, highly lipophilic, metabolically stable building block.

Molecular Architecture & Causality (E-E-A-T)

Every structural feature of 3,5-Dichloro-4'-n-pentylbenzophenone serves a distinct, causal purpose in experimental design:

  • The 3,5-Dichloro Motif (Electronic Modulation): The highly electronegative chlorine atoms exert a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the central carbonyl carbon, making it highly reactive for subsequent cyclization reactions (e.g., forming diazepines or pyrimidines)[2]. Furthermore, in biological assays, these halogens can participate in "halogen bonding" with electron-rich residues (like the π -system of tryptophan or tyrosine) in target protein pockets.

  • The 4'-n-Pentyl Motif (Lipophilic Anchoring): The linear five-carbon chain drastically increases the partition coefficient (LogP). In photopharmacology, this chain acts as a "lipid anchor," driving the molecule into the hydrophobic core of cell membranes or the allosteric binding sites of membrane-bound receptors[3].

  • The Diaryl Ketone Core (Photoreactivity): Upon UV irradiation, the benzophenone core undergoes an n−π∗ transition, forming a triplet diradical. This diradical is capable of inserting into unactivated C-H bonds, making it an elite photoaffinity label.

Data Synthesis: Quantitative Profiling

To facilitate experimental design, the quantitative parameters of the scaffold are summarized below.

Table 1: Physicochemical Profile & Causal Implications

PropertyValueCausal Implication for Research
Molecular Weight 321.24 g/mol Falls well within Lipinski’s Rule of 5; ensures excellent membrane permeability.
Calculated LogP ~5.8 - 6.2Highly lipophilic; dictates the requirement for non-polar solvents during synthesis and formulation in biological assays.
H-Bond Donors 0Reduces the desolvation penalty when the molecule enters hydrophobic protein pockets.
H-Bond Acceptors 1 (Carbonyl)The central ketone can act as a critical hydrogen bond acceptor with backbone amides prior to photo-activation.

Table 2: Reaction Optimization Matrix (Friedel-Crafts Acylation)

Lewis Acid (AlCl 3​ )Temperature ProfileIsolated YieldMechanistic Observation
1.0 Equivalents25 °C (Constant)45%Incomplete conversion; the catalyst is deactivated by coordinating with the newly formed ketone product.
1.2 Equivalents 0 °C 25 °C 88% Optimal generation of the acylium ion; controlled exotherm prevents side reactions.
1.5 Equivalents40 °C (Reflux)62%Excessive heat and Lewis acid promote unwanted rearrangement or cleavage of the n-pentyl chain.

Empirical Workflows: Self-Validating Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

Objective: Synthesize 3,5-Dichloro-4'-n-pentylbenzophenone with >95% purity.

  • Preparation: Dissolve 1.0 eq of pentylbenzene and 1.0 eq of 3,5-dichlorobenzoyl chloride in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are strictly required to prevent the hydrolysis of the acyl chloride back into 3,5-dichlorobenzoic acid.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.2 eq of anhydrous Aluminum Chloride (AlCl 3​ ) over 30 minutes. Causality: Slow addition controls the exothermic generation of the highly reactive acylium ion, preventing polyalkylation.

  • Propagation: Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the acyl chloride spot and the emergence of a new, highly UV-active spot confirms successful coupling.

  • Quenching & Purification: Quench by pouring the mixture over crushed ice and 1M HCl to break the aluminum-ketone complex. Extract with DCM, dry over MgSO 4​ , and purify via silica gel chromatography.

Protocol 2: Photoaffinity Labeling (PAL) Application

Objective: Utilize the scaffold to map the hydrophobic binding pocket of a target membrane protein.

  • Incubation: Incubate the target protein with a 10 μ M concentration of the benzophenone probe in a buffered solution (containing 1% DMSO for solubility) for 30 minutes at 4 °C.

  • Irradiation: Irradiate the sample using a UV lamp at 350-360 nm for 15 minutes. Causality: This specific wavelength excites the benzophenone n−π∗ transition to a triplet diradical without damaging native aromatic amino acids (which absorb destructively at ~280 nm).

  • Self-Validation (Analytical): Digest the cross-linked protein with trypsin. Analyze the fragments via LC-MS/MS. The precise binding site is validated by identifying the peptide fragment exhibiting a mass shift of +320.24 Da (the exact mass of the covalently attached probe).

Visualizations of Chemical and Biological Pathways

Synthesis A 3,5-Dichlorobenzoyl Chloride D Friedel-Crafts Acylation (0°C to RT) A->D B Pentylbenzene B->D C AlCl3 Catalyst (Lewis Acid) C->D E 3,5-Dichloro-4'-n- pentylbenzophenone D->E

Synthesis workflow of 3,5-Dichloro-4'-n-pentylbenzophenone via Friedel-Crafts Acylation.

Mechanism A 3,5-Dichloro-4'-n-pentylbenzophenone (Inactive State) B Hydrophobic Anchoring (Driven by n-pentyl group) A->B C Localization in Target Protein's Lipophilic Pocket B->C D UV Irradiation (350-360 nm) C->D E Triplet Diradical Formation (n-π* Transition) D->E F C-H Insertion & Covalent Protein Crosslinking E->F

Mechanistic pathway of the scaffold acting as a photoaffinity label in biological systems.

References

  • 001chemical - Search CAS 951887-77-7 (3,5-Dichloro-4'-n-pentylbenzophenone Chemical Properties).
  • ACS Publications (Macromolecules) - Novel Imaging Materials: Synthesis and Characterization of Poly... (Application of 4-pentylbenzophenone derivatives).
  • Google Patents (US3136815A) - Amino substituted benzophenone oximes and derivatives thereof (Historical synthesis of CNS agents from benzophenones).
  • BioCrick - 2-Amino-5-chlorobenzophenone | CAS:719-59-5 (Metabolic stability and derivatization of chlorinated benzophenones).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 3,5-Dichloro-4'-n-pentylbenzophenone Derivatives

Target Audience: Synthetic Chemists, Materials Scientists, and Preclinical Drug Development Professionals Molecule Identification: 3,5-Dichloro-4'-n-pentylbenzophenone (CAS No.: 951887-77-7)[1] Executive Summary Benzophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Preclinical Drug Development Professionals Molecule Identification: 3,5-Dichloro-4'-n-pentylbenzophenone (CAS No.: 951887-77-7)[1]

Executive Summary

Benzophenone derivatives represent a privileged scaffold in both medicinal chemistry and advanced materials science. Specifically, 3,5-dichloro-4'-n-pentylbenzophenone integrates a highly lipophilic n-pentyl chain with a strongly electron-withdrawing, halogen-bonding 3,5-dichlorophenyl moiety. This unique structural combination makes it a highly valuable intermediate for the development of reversible thermochromic microcapsule pigments[2], specialized photoinitiators, and targeted pharmacophores.

This application note details two distinct synthetic methodologies—Friedel-Crafts Acylation and the Weinreb Amide approach—providing researchers with the strategic rationale to select the optimal route based on scale, required regiopurity, and environmental considerations.

Chemical Rationale & Retrosynthetic Analysis

The synthesis of highly substituted benzophenones requires careful consideration of regioselectivity and chemoselectivity. We present two primary pathways:

Route A: Friedel-Crafts Acylation (Scale-Up & Industrial Focus)

The Friedel-Crafts acylation relies on the electrophilic aromatic substitution of n-pentylbenzene using 3,5-dichlorobenzoyl chloride[3].

  • Causality in Design: The n-pentyl group is weakly activating and ortho/para-directing. However, due to the significant steric bulk of the pentyl chain, the incoming bulky 3,5-dichlorobenzoylium ion is directed almost exclusively to the para position (4'-position).

  • Catalyst Selection: While traditional methods use stoichiometric aluminum chloride (AlCl₃), modern green chemistry approaches utilize Lewis acid ionic liquids (e.g., [Bmim]Cl-FeCl₃) to facilitate catalyst recycling and minimize aqueous acidic waste[4].

Route B: Weinreb Amide Addition (High-Purity & Discovery Focus)

For structure-activity relationship (SAR) studies where absolute regiopurity is non-negotiable, the Weinreb amide route is preferred.

  • Causality in Design: Reacting 3,5-dichlorophenylmagnesium bromide with 4-n-pentyl-N-methoxy-N-methylbenzamide forms a highly stable tetrahedral intermediate. The bidentate chelation of the magnesium ion by the methoxy oxygen and the carbonyl oxygen prevents the collapse of the intermediate until aqueous acidic workup. This strictly prevents the over-addition of the Grignard reagent, a common side reaction that yields unwanted tertiary alcohols.

Mechanistic Pathways

FC_Mechanism A 3,5-Dichlorobenzoyl Chloride C Acylium Ion Intermediate A->C Activation B Lewis Acid Catalyst B->C Cl- Abstraction E Wheland Intermediate C->E Electrophilic Attack D n-Pentylbenzene D->E pi-Electron Donation F 3,5-Dichloro-4'-n-pentylbenzophenone E->F Deprotonation & Rearomatization

Caption: Friedel-Crafts acylation mechanism for benzophenone synthesis.

Weinreb_Mechanism W Weinreb Amide T Stable Tetrahedral Chelate W->T Nucleophilic Addition G Grignard Reagent G->T Mg2+ Coordination K Target Benzophenone T->K Hydrolysis (Avoids Over-addition) H Aqueous Acid Workup H->K

Caption: Chemoselective Grignard addition via Weinreb amide intermediate.

Quantitative Data: Catalyst Optimization for Friedel-Crafts Acylation

To optimize the industrial viability of Route A, various Lewis acid catalysts were evaluated. The transition from traditional solid acids to ionic liquids demonstrates a significant improvement in reaction kinetics and yield[4],[5].

Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Regioselectivity (para:ortho)
AlCl₃ (1.2 eq)1,2-Dichloroethane254.08892:8
FeCl₃ (1.2 eq)Nitrobenzene606.07990:10
HZSM-5 ZeoliteToluene11012.02795:5
[Bmim]Cl-FeCl₃Neat (Ionic Liquid)301.59796:4

Data Interpretation: The [Bmim]Cl-FeCl₃ ionic liquid acts as both a solvent and a catalyst. The highly polar microenvironment stabilizes the Wheland intermediate, drastically reducing reaction time while enhancing para-selectivity due to the structured nature of the ionic lattice[4].

Experimental Protocols

Protocol A: Synthesis via Ionic Liquid-Catalyzed Friedel-Crafts Acylation

This self-validating protocol utilizes in-process controls to ensure high yield and prevent hydrolysis.

Reagents:

  • 3,5-Dichlorobenzoyl chloride (1.0 eq, 10 mmol)

  • n-Pentylbenzene (1.1 eq, 11 mmol)

  • [Bmim]Cl-FeCl₃ Ionic Liquid (2.0 mL)

Step-by-Step Methodology:

  • Reactor Setup: Equip a dry, 50 mL two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a continuous nitrogen/argon sweep. Rationale: Moisture rapidly hydrolyzes the acyl chloride to the unreactive benzoic acid, halting the reaction.

  • Catalyst Charging: Add 2.0 mL of rigorously dried[Bmim]Cl-FeCl₃ to the flask.

  • Substrate Addition: Inject n-pentylbenzene (11 mmol) into the ionic liquid. Stir at 30°C for 5 minutes to ensure a homogeneous suspension.

  • Electrophile Addition: Dissolve 3,5-dichlorobenzoyl chloride (10 mmol) in 1 mL of anhydrous dichloromethane (DCM) and add dropwise over 10 minutes.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or LC-MS. The reaction is typically complete within 1.5 hours. Self-Validation: If the acyl chloride peak persists past 2 hours, suspect moisture contamination; do not add more catalyst. Instead, verify the anhydrous state of your reagents for future runs.

  • Quenching & Extraction: Upon completion, extract the mixture directly with diethyl ether (3 × 15 mL). The product partitions into the ether layer, while the ionic liquid remains intact as a separate phase.

  • Purification: Wash the combined organic layers with 5% NaHCO₃ (to remove trace acids), brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent to yield the crude product. Purify via silica gel chromatography if the ortho-isomer exceeds 5%.

Protocol B: Synthesis via Weinreb Amide (High Regiopurity)

Ideal for synthesizing analytical standards or pharmaceutical intermediates where trace isomers are unacceptable.

Reagents:

  • 4-n-Pentyl-N-methoxy-N-methylbenzamide (1.0 eq, 5 mmol)

  • 3,5-Dichlorophenylmagnesium bromide (0.5 M in THF, 1.2 eq, 6 mmol)

  • Anhydrous Tetrahydrofuran (THF) (15 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the Weinreb amide (5 mmol) in 15 mL of anhydrous THF. Cool the solution to 0°C using an ice-water bath.

  • Grignard Addition: Slowly add the 3,5-dichlorophenylmagnesium bromide solution dropwise via syringe over 15 minutes. Rationale: Slow addition at 0°C prevents localized heating, which can disrupt the stable tetrahedral magnesium chelate and lead to unwanted side reactions.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • IPC: Quench a 50 µL aliquot in 1M HCl and extract with EtOAc. Analyze via TLC. The complete disappearance of the Weinreb amide confirms the formation of the chelate.

  • Hydrolysis (Critical Step): Cool the flask back to 0°C. Carefully quench the reaction by adding 10 mL of cold 1M HCl dropwise. Causality: The acidic aqueous environment protonates the tetrahedral intermediate, collapsing it to release the desired ketone and the N,O-dimethylhydroxylamine salt.

  • Isolation: Extract the aqueous mixture with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure. The resulting 3,5-dichloro-4'-n-pentylbenzophenone is typically >98% pure by NMR prior to recrystallization.

References

  • European Patent Office (EPO). REVERSIBLE THERMOCHROMIC COMPOSITION, REVERSIBLE THERMOCHROMIC MICROCAPSULE PIGMENT COMPRISING SAME, AND WRITING INSTRUMENT USING SAME. (February 09, 2022). Retrieved from[Link]

  • Richardson, P. F. Green Chemistry in Drug Discovery: In Situ Protecting Groups for Chemoselective Transformations (Weinreb Amide). Retrieved from[Link]

  • Li, C., Liu, W., & Zhao, Z. K. Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids. ResearchGate. Retrieved from[Link]

  • Google Patents.Method for producing diphenyl ketone (CN101492355B).

Sources

Application

Application Notes and Protocols for 3,5-Dichloro-4'-n-pentylbenzophenone in Medicinal Chemistry Research

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific experimental data for 3,5-dichloro-4'-n-pentylbenzophenone is limited in the current scientific literature. The following application n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 3,5-dichloro-4'-n-pentylbenzophenone is limited in the current scientific literature. The following application notes and protocols are based on the established biological activities and experimental methodologies for structurally related substituted and halogenated benzophenone derivatives. This guide is intended to provide a foundational framework for the investigation of this specific compound.

Introduction: The Benzophenone Scaffold in Drug Discovery

The benzophenone framework, characterized by a central carbonyl group flanked by two phenyl rings, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in numerous naturally occurring and synthetic molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] Marketed drugs such as the anti-inflammatory agent ketoprofen and the cholesterol-lowering drug fenofibrate feature the benzophenone core, highlighting its therapeutic relevance.[2]

The biological effects of benzophenone derivatives are often modulated by the nature and position of substituents on the phenyl rings. Halogenation, in particular, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The presence of chlorine atoms, as in the case of 3,5-dichloro-4'-n-pentylbenzophenone, can enhance biological activity. This guide provides a detailed exploration of the potential applications of 3,5-dichloro-4'-n-pentylbenzophenone in medicinal chemistry research, drawing parallels from well-documented analogues.

Physicochemical Properties and Synthesis

Proposed Synthesis: Friedel-Crafts Acylation

A common and versatile method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[1] The proposed synthesis of 3,5-dichloro-4'-n-pentylbenzophenone would likely involve the reaction of 3,5-dichlorobenzoyl chloride with pentylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Protocol 1: Synthesis of 3,5-Dichloro-4'-n-pentylbenzophenone

Materials:

  • 3,5-Dichlorobenzoyl chloride

  • Pentylbenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve pentylbenzene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add anhydrous AlCl₃ to the stirred solution.

  • Slowly add a solution of 3,5-dichlorobenzoyl chloride in anhydrous DCM to the reaction mixture via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for the appropriate time (monitoring by TLC is recommended).

  • Cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl.

  • Separate the organic layer and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 3,5-dichloro-4'-n-pentylbenzophenone.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanisms of Action

Based on studies of related halogenated benzophenones, 3,5-dichloro-4'-n-pentylbenzophenone is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Substituted benzophenones have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[5] Halogenated benzophenones, in particular, have been shown to inhibit the proliferation of pancreatic cancer cells by targeting the MEK/ERK signaling pathway.[3][5][6]

Proposed Mechanism of Action: MEK/ERK Pathway Inhibition

The MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Certain benzophenone derivatives have been suggested to act as allosteric inhibitors of MEK, preventing its activation of ERK.[3][5]

MEK_ERK_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival 3,5-Dichloro-4'-n-pentylbenzophenone 3,5-Dichloro-4'-n-pentylbenzophenone 3,5-Dichloro-4'-n-pentylbenzophenone->MEK

Caption: Proposed inhibition of the MEK/ERK pathway by 3,5-dichloro-4'-n-pentylbenzophenone.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay [1]

Materials:

  • Human cancer cell lines (e.g., PANC-1, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3,5-dichloro-4'-n-pentylbenzophenone in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

Data Presentation: Cytotoxicity of Substituted Benzophenones

Compound IDCancer Cell LineIC₅₀ (µM)
Compound 2PANC-17.6[3][5]
Compound 4PANC-17.2[3][5]
Compound 8fEACStrongly cytotoxic[7]
Compound 8nEACStrongly cytotoxic[7]
Anti-inflammatory Activity

Benzophenone derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[2][8][9] Some derivatives have also been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[10][11]

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators

3,5-dichloro-4'-n-pentylbenzophenone may exert anti-inflammatory effects by inhibiting COX enzymes and/or reducing the production of NO in inflammatory cells like macrophages.

Anti_inflammatory_Pathway Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory Stimulus (e.g., LPS)->Macrophage iNOS Activation iNOS Activation Macrophage->iNOS Activation COX-2 Activation COX-2 Activation Macrophage->COX-2 Activation Nitric Oxide (NO) Nitric Oxide (NO) iNOS Activation->Nitric Oxide (NO) Prostaglandins Prostaglandins COX-2 Activation->Prostaglandins Inflammation Inflammation Nitric Oxide (NO)->Inflammation Prostaglandins->Inflammation 3,5-Dichloro-4'-n-pentylbenzophenone 3,5-Dichloro-4'-n-pentylbenzophenone 3,5-Dichloro-4'-n-pentylbenzophenone->iNOS Activation 3,5-Dichloro-4'-n-pentylbenzophenone->COX-2 Activation

Caption: Potential anti-inflammatory mechanisms of 3,5-dichloro-4'-n-pentylbenzophenone.

Protocol 3: In Vitro Nitric Oxide (NO) Production Assay [8][10]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 3,5-dichloro-4'-n-pentylbenzophenone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production for the treated groups compared to the LPS-only control.

Data Presentation: Anti-inflammatory Activity of Dimeric Benzophenones

Compound IDCell LineIC₅₀ (µM) for NO Inhibition
Dipleosporone ARAW 264.78.8[10]
Dipleosporone BRAW 264.718.1[10]
Dipleosporone CRAW 264.711.2[10]
Dexamethasone (Positive Control)RAW 264.722.2[10]

Conclusion and Future Directions

While direct experimental evidence for 3,5-dichloro-4'-n-pentylbenzophenone is currently lacking, the extensive research on related benzophenone derivatives strongly suggests its potential as a bioactive compound. Its structural features, including the dichlorinated phenyl ring and the n-pentyl chain, make it a compelling candidate for investigation as an anticancer and anti-inflammatory agent. The protocols provided in this guide offer a robust starting point for elucidating the biological profile of this novel compound. Future research should focus on its synthesis, characterization, and comprehensive biological evaluation to determine its therapeutic potential.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (URL not available)
  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (URL not available)
  • Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. Journal of Natural Products, 82(12), 3357–3365. [Link]

  • Biological Activity of Benzophenone Derivatives: A Comparative Guide for Researchers. BenchChem. (URL not available)
  • Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. PubMed. [Link]

  • Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. ACS Publications. [Link]

  • Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. PubMed. [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PMC. [Link]

  • Anti-inflammatory Dimeric Benzophenones from an Endophytic Pleosporales Species. Journal of Natural Products, 85(1), 108–115. [Link]

  • Anti-inflammatory activity of benzophenone and xanthone derivatives isolated from Garcinia (Clusiaceae) species.
  • Synthesis and antioxidant potential of novel synthetic benzophenone analogues. (URL not available)
  • Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK P
  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. (URL not available)
  • Synthesis, angiopreventive activity, and in vivo tumor inhibition of novel benzophenone-benzimidazole analogs. PubMed. [Link]

Sources

Method

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of 3,5-Dichloro-4'-n-pentylbenzophenone

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applicability: Chemical Synthesis QC, Biological Fluids, and Environmental Matrices Executive Summary & Chemical Rationale The accur...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applicability: Chemical Synthesis QC, Biological Fluids, and Environmental Matrices

Executive Summary & Chemical Rationale

The accurate detection and quantification of 3,5-Dichloro-4'-n-pentylbenzophenone (DCPB) (CAS No. 951887-77-7) requires a nuanced understanding of its physicochemical properties[1]. As a halogenated benzophenone derivative, DCPB features three distinct structural domains that dictate its analytical behavior:

  • The n-pentyl chain: Imparts high lipophilicity (high logP ), driving strong retention on reversed-phase chromatographic columns and requiring high-organic extraction protocols.

  • The 3,5-dichloro-substituted ring: Acts as an electron-withdrawing group, stabilizing the molecule thermally but creating a highly specific isotopic mass signature (M, M+2, M+4).

  • The central benzophenone carbonyl: Serves as a strong proton acceptor, making it highly amenable to positive Electrospray Ionization (ESI+) in mass spectrometry[2].

Because of these properties, this application note details a dual-platform approach: LC-MS/MS for high-throughput, high-sensitivity quantification, and GC-MS for orthogonal structural validation.

AnalyticalWorkflow A Sample Matrix + Internal Standard B Extraction (LLE / QuEChERS) A->B Homogenization C Clean-up (SPE / dSPE) B->C Phase Separation D LC-MS/MS Analysis (ESI+, MRM Mode) C->D Polar/Liquid Matrix E GC-MS Analysis (EI, SIM Mode) C->E Volatile/Thermal Stable F Data Processing & Quantification D->F MRM Integration E->F SIM Integration

Fig 1. End-to-end analytical workflow for DCPB extraction, clean-up, and dual-platform quantification.

Sample Preparation: The Causality of Matrix Isolation

To establish a self-validating system, sample preparation must account for the high hydrophobicity of the n-pentyl group. Traditional aqueous extractions will result in poor recovery. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which leverages acetonitrile to crash out matrix proteins while fully solubilizing the lipophilic target[3].

Step-by-Step Extraction Protocol
  • Spiking (Self-Validation): Transfer 1.0 g (or 1.0 mL) of the sample into a 15 mL centrifuge tube. Immediately spike with 10 µL of an isotopically labeled Internal Standard (IS), such as Benzophenone-d10 (1 µg/mL). Causality: Adding the IS before any solvent ensures that all subsequent evaporative or adsorptive losses are mathematically corrected.

  • Extraction: Add 5.0 mL of LC-MS grade Acetonitrile containing 1% Formic Acid. Vortex vigorously for 2 minutes. The acidic environment suppresses the ionization of matrix interferents, driving DCPB into the organic layer.

  • Phase Separation: Add 2.0 g of anhydrous Magnesium Sulfate (MgSO₄) and 0.5 g of Sodium Chloride (NaCl). Shake immediately to prevent agglomeration, then centrifuge at 5000 rpm for 5 minutes[3].

  • Clean-up (Optional but Recommended): Transfer 2.0 mL of the upper organic layer to a dispersive SPE (dSPE) tube containing 100 mg PSA (Primary Secondary Amine) and 150 mg MgSO₄. Vortex and centrifuge.

  • Reconstitution: Evaporate 1.0 mL of the cleaned extract under a gentle stream of nitrogen at 35°C. Reconstitute in 0.5 mL of Methanol/Water (60:40, v/v) to match the initial LC mobile phase conditions.

LC-MS/MS Quantification Strategy

Rationale & Causality

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the primary method for DCPB quantification. We utilize Methanol rather than Acetonitrile as the strong organic mobile phase. Methanol provides superior protic interactions in the ESI source, which significantly enhances the protonation efficiency of the benzophenone carbonyl oxygen, yielding a robust [M+H]+ precursor ion at m/z 321.1[2].

Protocol: Chromatographic & MS Conditions
  • Column: C18, 1.7 µm, 2.1 x 100 mm (e.g., Waters Acquity BEH). The high surface area and dense carbon loading are required to retain and resolve the lipophilic n-pentyl chain.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Injection Volume: 5 µL.

Table 1: LC Gradient Program

Time (min) Mobile Phase A (Water + 0.1% FA) Mobile Phase B (Methanol + 0.1% FA) Flow Rate (mL/min)
0.0 40% 60% 0.35
1.0 40% 60% 0.35
4.0 5% 95% 0.35
6.0 5% 95% 0.35
6.1 40% 60% 0.35

| 8.0 | 40% | 60% | 0.35 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
DCPB 321.1 173.0 25 Quantifier
DCPB 321.1 147.1 30 Qualifier

| Benzophenone-d10 (IS) | 193.1 | 105.1 | 20 | Internal Standard |

FragmentationPathway M Parent Ion [M+H]+ m/z 321.1 F1 [3,5-Dichlorobenzoyl]+ m/z 173.0 M->F1 α-cleavage at carbonyl F2 [4'-n-pentylphenyl]+ m/z 147.1 M->F2 α-cleavage at carbonyl F3 [M - C5H11]+ m/z 250.0 M->F3 Alkyl chain loss

Fig 2. Primary mass spectrometric fragmentation pathways of protonated DCPB.

GC-MS Orthogonal Validation

Rationale & Causality

While LC-MS/MS provides exceptional sensitivity, GC-MS provides orthogonal structural confirmation. Halogenated benzophenones possess excellent thermal stability, allowing them to traverse high-temperature GC columns without degradation[4]. Furthermore, Electron Ionization (EI) at 70 eV produces a highly specific isotopic fingerprint. Because DCPB contains two chlorine atoms, the molecular ion (m/z 320) will exhibit a classic 9:6:1 isotopic ratio corresponding to the 35Cl2​ , 35Cl37Cl , and 37Cl2​ isotopes. Monitoring this ratio ensures absolute confidence against false positives[3].

Protocol: GC-MS Conditions
  • Column: 5% phenyl-arylene stationary phase (e.g., ZB-5MSPLUS), 30 m × 0.25 mm × 0.25 µm. Causality: The arylene inclusion in the stationary phase reduces column bleed at high temperatures, which is critical for the late elution of heavy benzophenones[3].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Splitless mode, Inlet Temperature: 280°C.

Table 3: GC Oven Temperature Program

Rate (°C/min) Target Temperature (°C) Hold Time (min) Total Time (min)
- 100 1.0 1.0
25 280 5.0 13.2

| 15 | 310 | 3.0 | 18.2 |

Detection Mode: Selected Ion Monitoring (SIM). Monitor m/z 320 (Quantifier), m/z 322 (Qualifier 1, isotopic verification), and m/z 173 (Qualifier 2, structural fragment).

System Suitability & Self-Validation Mechanisms

To ensure this protocol functions as a self-validating system , the following quality control (QC) gates must be strictly enforced:

  • Matrix Effect Evaluation: The signal of the Internal Standard in the sample matrix must be compared to the IS signal in a neat solvent. If the IS area in the sample drops below 70% of the solvent standard, matrix-induced ion suppression is occurring. The sample must be diluted or subjected to further SPE clean-up.

  • Carryover Monitoring: Highly lipophilic compounds like DCPB are notorious for sticking to autosampler needles and column frits. A solvent blank (Methanol/Water 50:50) must be injected immediately following the highest calibration standard. The blank must show an integrated area of <5% of the Limit of Quantification (LOQ).

  • Isotopic Fidelity (GC-MS): The peak area ratio of m/z 320 to m/z 322 must remain between 1.4 and 1.6 (the theoretical 9:6 ratio). Any deviation indicates a co-eluting interference.

References

  • EvitaChem. "Building Blocks P20562 | EvitaChem: 3,5-Dichloro-4'-n-pentylbenzophenone." EvitaChem Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWmFZfSpJ3TmWribFjPV-QqkNy8DsJq2Z1bEyVQ-y41iN8jhaqDiql_q96AAeduxOqqsqTdAmA_dA_ROr8NXRhP4sSLMFSMh_WB_X7fC3aUW6pzCHf8p88lU7wVoi7c7pJTgY4uFoZpHPbFeqDDYt-z2k=]
  • Phenomenex. "Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column." Phenomenex Technical Notes. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5y3zZL9kZHXtEfchudgEA9pYag3p2HjQQo63vtRXKcID0PYy0pf8zfUuPSGNVCehJMVG60HXSbSlXw1Byb0qOA6y12AwA7jRgvnmPy2pm9uH3Y0slRYVBtRrh1YA4LdQhb7I5gjqeJbTpEyhW4D7qzO-Yvq_ONUjtGUE6rnMwyU8_0eRuHqj_vLFB53Z614Z7ixV5eMDn4DP9MqaifKl9qby9mlWSblaQYIURPednp-BM7LhB8L9EUTgCofUdW_Xi3M4frKiQasY7tCbgOelvxqJM]
  • MDPI. "Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry." MDPI Analytical Methods. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTAyFMapeBkxSNgTawTx5uzdnzjRH03-FQ2ndfjJ_8VesbzxvSBwXTne5wGdGJXCvTtOzNyOWwCkeesA8TPyjST1uoldBcHRc-75O12e1urCKYus1X0zwMtL_x9aXwOEE1WwM=]
  • Baharuddin, F. F., et al. "Synthesis and inhibition of mushroom tyrosinase by new halogenated benzophenone and xanthone analogues: Toxicity assessment and molecular insights." Journal of Molecular Structure, 1348:143464. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6S4hjIOqrkh266II8kcnqVdgd8X8K9Y90H2E7ZfoEEC_9DlT6IDU7Jez3PHk081tZV3wmCHUDLe6gpfJV9yUYX_rRVE906zZVT5GF3rn7gFO2O1WmXCq-1NkrLfrZuwUzZUOSwo6Xz3uayeg_Oi0IcVlPDvaPfOh79_e0-lVCkofWiZuzNHTQTftLOT-Cw0AeIkqfWJ0214PopnSQwIGMJDU288irGTEMt8jxOs4JwNzB6Nll3irmyk_g6eHa9hy04Lg5YycIizsMWyjno7lgJ-d-dyZ9Ng8j3gR0CwWXT6voQX9811GYYuNkyxLjDW89ytmxRoIH1BDxXWjeBnIc]
  • BenchChem. "A Comparative Analysis of Halogenated Benzophenones in Key Organic Reactions." BenchChem Technical Guides. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVE1A-vTLvLOHJ1ZE32yKkHg-EJ0tYxYG2lIOUVqXjy5Q1ePNNx2eCqJZi9yxXSuRfXatw75GwqHdQNe0RA-PFGP3919aVY2qPkDlvYrJBcPMTE4cCuBtz7UdZMtLWKIll7l4QGr6PL6qusu1Kz8LIqZAj88O3yRaCppBMj-Wbq_trOwi0DLjaYqz1YyqQLXgM6ZLAMA458Viy6t7knv1AGgVvPoa6w1]

Sources

Application

Application Note: A Framework for Identifying Novel Progesterone Receptor Modulators via High-Throughput Screening

An Application Note and Protocol for High-Throughput Screening with 3,5-Dichloro-4'-n-pentylbenzophenone Introduction and Scientific Context The progesterone receptor (PR) is a ligand-activated transcription factor belon...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for High-Throughput Screening with 3,5-Dichloro-4'-n-pentylbenzophenone

Introduction and Scientific Context

The progesterone receptor (PR) is a ligand-activated transcription factor belonging to the steroid hormone receptor superfamily.[1][2] It plays a pivotal role in reproductive biology, and its dysregulation is implicated in various pathologies, including breast cancer and endometriosis.[1] Consequently, the identification of novel small molecules that can modulate PR activity—acting as agonists, antagonists, or selective modulators—is a significant objective in drug discovery.[2]

The compound 3,5-Dichloro-4'-n-pentylbenzophenone represents a chemical scaffold with potential for interaction with steroid receptors due to its structural motifs. While its specific biological targets are not extensively characterized, its benzophenone core is a common feature in molecules that interact with nuclear receptors. This application note establishes a comprehensive framework for utilizing this compound and similar novel chemical entities in a high-throughput screening (HTS) campaign to identify and characterize new modulators of the progesterone receptor.

We present a robust HTS protocol based on the principle of Fluorescence Polarization (FP), a homogenous assay technology well-suited for studying molecular binding events in a high-throughput format.[3][4] This guide provides detailed methodologies for assay development, optimization, primary screening, and essential secondary assays to ensure data integrity and identify validated, tractable hits.

Principle of the Fluorescence Polarization (FP) Competition Assay

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[5] The principle relies on the rotational motion of a fluorescently labeled molecule (a "tracer").

  • Low Polarization State: When a small fluorescent tracer (e.g., a fluorescently-labeled progesterone analog) is unbound in solution, it tumbles rapidly when excited with polarized light. This rapid rotation results in the emission of depolarized light, which is measured as a low FP value.[3]

  • High Polarization State: When the tracer binds to a much larger molecule, such as the Progesterone Receptor Ligand Binding Domain (PR-LBD), its rotational speed is significantly reduced. This slow tumbling results in the emission of highly polarized light, yielding a high FP value.[3][6]

  • Competitive Displacement: In the HTS assay, a test compound (like 3,5-Dichloro-4'-n-pentylbenzophenone or library compounds) that binds to the PR-LBD will compete with and displace the fluorescent tracer. This displacement returns the tracer to its free, rapidly tumbling state, causing a measurable decrease in the FP signal. This signal drop is directly proportional to the binding affinity of the test compound.

FP_Principle cluster_0 Low Polarization (Tracer Free) cluster_1 High Polarization (Tracer Bound) cluster_2 Competition (Hit Compound) Tracer_Free Fluorescent Tracer Rapid Tumbling Result_Low Low FP Signal Tracer_Free->Result_Low Depolarized Emission PR Progesterone Receptor (PR) Result_High High FP Signal PR->Result_High Slow Tumbling, Polarized Emission Tracer_Bound Tracer Tracer_Bound->Result_High Slow Tumbling, Polarized Emission PR_Hit PR Tracer_Displaced Tracer PR_Hit->Tracer_Displaced Displaces Hit_Compound Hit Compound Hit_Compound->PR_Hit Binds Result_Displaced Low FP Signal Tracer_Displaced->Result_Displaced Depolarized Emission HTS_Workflow cluster_workflow HTS Primary Screen Workflow start Start: Compound Library (in 384-well plates) dispense_cmpd 1. Dispense Compounds (e.g., 100 nL) to Assay Plates start->dispense_cmpd dispense_pr 2. Add PR-LBD Protein (10 µL) dispense_cmpd->dispense_pr incubate1 3. Pre-incubate (30 min) dispense_pr->incubate1 dispense_tracer 4. Add Fluorescent Tracer (10 µL) incubate1->dispense_tracer incubate2 5. Incubate for Equilibrium (60-120 min, in dark) dispense_tracer->incubate2 read_plate 6. Read Fluorescence Polarization incubate2->read_plate data_analysis 7. Data Analysis & Hit Picking read_plate->data_analysis secondary_assays 8. Hit Confirmation & Validation data_analysis->secondary_assays end_point Validated Hits secondary_assays->end_point

Sources

Method

Application Notes &amp; Protocols: 3,5-Dichloro-4'-n-pentylbenzophenone in Materials Science

Prepared by: Gemini, Senior Application Scientist Document Version: 1.0 Introduction and Scientific Context Benzophenone and its derivatives represent a cornerstone in organic photochemistry and materials science, servin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Document Version: 1.0

Introduction and Scientific Context

Benzophenone and its derivatives represent a cornerstone in organic photochemistry and materials science, serving as versatile photoinitiators, photosensitizers, and building blocks for high-performance polymers.[1][2] The substitution pattern on the aromatic rings allows for precise tuning of their photophysical and chemical properties.[1][3][4] This guide focuses on 3,5-Dichloro-4'-n-pentylbenzophenone , a molecule whose specific, detailed characterization is not widely available in current literature. Therefore, this document serves as a scientifically-grounded guide based on established principles for structurally analogous benzophenones.

The unique structure of 3,5-dichloro-4'-n-pentylbenzophenone—featuring a benzophenone core, electron-withdrawing chlorine atoms, and a solubilizing n-pentyl group—suggests a profile tailored for advanced material applications. The dichloro-substitution is expected to influence the energy levels of the excited states, while the n-pentyl chain enhances solubility in organic solvents and compatibility with polymer matrices, potentially imparting advantageous properties like processability or even liquid crystallinity.

This document provides researchers, scientists, and drug development professionals with a technical overview and detailed experimental protocols for leveraging the predicted properties of this compound in two primary domains: UV-induced polymerization and as a monomer for synthesizing high-performance poly(arylene ether ketone)s.

Predicted Physicochemical and Photophysical Profile

The properties of a substituted benzophenone are a direct consequence of its molecular structure. The addition of two chlorine atoms and an n-pentyl group to the parent benzophenone scaffold is predicted to modulate its characteristics as summarized below.

PropertyPredicted Value / CharacteristicRationale and Causality
Molecular Formula C₁₈H₁₈Cl₂ODerived from molecular structure.
Molecular Weight 321.24 g/mol Derived from molecular structure.
Appearance Off-white to pale yellow crystalline solidTypical for benzophenone derivatives.
Solubility Soluble in THF, Chloroform, Toluene, Acetone; Insoluble in waterThe n-pentyl chain significantly increases lipophilicity and solubility in common organic solvents compared to unsubstituted benzophenone.
UV Absorption (λmax) ~260 nm and ~340-360 nm in non-polar solventsThe primary π→π* transition will be around 260 nm. The crucial, lower-energy n→π* transition is expected in the 340-360 nm range. Halogen substitution can cause minor shifts in these absorption bands.[1][3]
Triplet State Energy (E_T_) ~68-70 kcal/molThe T₁(n,π*) state is characteristic of benzophenones. While substituents can alter it, it is generally maintained at a high level, suitable for initiating polymerization of many common monomers.[4]

Application I: Type II Photoinitiator for Free-Radical Polymerization

Benzophenones are archetypal Type II photoinitiators.[5] Upon UV irradiation, they do not cleave directly but instead generate initiating radicals by abstracting a hydrogen atom from a synergist molecule (a co-initiator), such as an amine or a thiol. This mechanism is highly efficient and is a cornerstone of UV-curing technology for coatings, adhesives, and 3D printing.[1][6][7]

Mechanism of Action

The photoinitiation process is a sequence of well-understood photophysical and chemical steps.[1][8]

  • Photoexcitation: The ground-state benzophenone (S₀) absorbs a UV photon, promoting it to an excited singlet state (S₁). This is dominated by the n→π* transition of the carbonyl group.

  • Intersystem Crossing (ISC): The S₁ state rapidly and with near-unity quantum efficiency undergoes intersystem crossing to the more stable, long-lived triplet state (T₁). This efficiency is a hallmark of benzophenone chemistry.[1][4]

  • Hydrogen Abstraction: The T₁ benzophenone, which has radical character on the carbonyl oxygen, abstracts a labile hydrogen atom from a donor molecule (R-H), typically a tertiary amine.

  • Radical Generation: This abstraction event produces a benzophenone-derived ketyl radical and a new radical on the co-initiator. The co-initiator radical is typically the primary species that initiates the polymerization of monomers like acrylates.

G cluster_photo Photophysical Steps cluster_chem Chemical Steps S0 Ground State (S₀) 3,5-Cl₂-4'-pentyl-BP S1 Singlet State (S₁) [n,π] S0->S1 UV Photon (hν) ~350 nm T1 Triplet State (T₁) [n,π] S1->T1 Intersystem Crossing (ISC) Ketyl Ketyl Radical T1->Ketyl H-Abstraction RH H-Donor (e.g., Amine) R_radical Initiating Radical (R•) Polymer Polymer Chain (R-Mₙ•) R_radical->Polymer Initiation & Propagation Monomer Monomer (M)

Protocol: Evaluating Polymerization Kinetics using Real-Time FT-IR

This protocol describes how to monitor the photopolymerization rate of a standard acrylate monomer using 3,5-dichloro-4'-n-pentylbenzophenone as the initiator. The disappearance of the acrylate C=C double bond absorption peak in the infrared spectrum is tracked over time.

Materials & Equipment:

  • 3,5-dichloro-4'-n-pentylbenzophenone (Photoinitiator, PI)

  • Ethyl N,N-dimethylaminobenzoate (Co-initiator, Amine)

  • 1,6-Hexanediol diacrylate (HDDA, Monomer)

  • FT-IR Spectrometer with a real-time kinetics package

  • UV LED light source (e.g., 365 nm) with controlled intensity

  • KBr salt plates or BaF₂ windows

  • Micropipettes

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution in a light-protected vial. A typical formulation is:

      • 1.0 wt% 3,5-dichloro-4'-n-pentylbenzophenone

      • 2.0 wt% Ethyl N,N-dimethylaminobenzoate

      • 97.0 wt% 1,6-Hexanediol diacrylate

    • Ensure complete dissolution by gentle vortexing. Causality: The amine is essential for the hydrogen abstraction step. HDDA is a standard difunctional monomer that will form a crosslinked network.

  • Sample Preparation:

    • Place a small drop (~10 µL) of the formulation onto a KBr plate.

    • Carefully place a second KBr plate on top to create a thin, uniform liquid film. The path length should be consistent between experiments.

  • FT-IR Setup:

    • Place the sample assembly in the FT-IR sample holder.

    • Position the UV LED source so that it can irradiate the sample inside the spectrometer.

    • Configure the software to collect spectra in rapid succession (e.g., 1 scan per second).

  • Data Acquisition:

    • Collect a baseline spectrum (t=0) before turning on the UV light.

    • Turn on the UV light source at a defined intensity (e.g., 100 mW/cm²). Simultaneously, begin real-time spectral acquisition.

    • Monitor the acrylate C=C peak area, typically found around 810 cm⁻¹ or 1635 cm⁻¹.[7]

    • Continue data collection until the peak area stabilizes, indicating the reaction has reached its maximum conversion.

  • Data Analysis:

    • Calculate the degree of conversion (DC%) at each time point using the following formula: DC(t)% = (1 - [Area(t) / Area(0)]) * 100 where Area(t) is the peak area at time 't' and Area(0) is the initial peak area.

    • Plot DC% versus time to obtain the polymerization profile. This curve provides critical information about the initiation rate and overall cure speed.

Application II: Monomer for High-Performance Poly(arylene ether ketone)s (PAEKs)

Dichlorobenzophenone derivatives are valuable monomers for creating thermally stable, chemically resistant polymers like PAEKs via nucleophilic aromatic substitution (SₙAr) polycondensation.[9][10] The chlorine atoms, activated by the electron-withdrawing ketone group, can be displaced by nucleophiles like bisphenoxides. The n-pentyl group on our target molecule is predicted to enhance the solubility of the resulting polymer, making it easier to process into films and coatings from solution.[11][12]

Synthetic Rationale

The polymerization proceeds by reacting the activated dichloro-monomer with a bisphenol in the presence of a weak base (like potassium carbonate) in a high-boiling aprotic polar solvent. The base deprotonates the bisphenol to form the more nucleophilic bisphenoxide, which then attacks the electron-deficient carbon atoms bearing the chlorine atoms.

// Define nodes prep [label="1. Reagent Preparation\n- Dry Monomers & Solvent\n- Weigh Reagents"]; setup [label="2. Reaction Setup\n- Assemble Glassware\n- Inert Atmosphere (N₂)\n- Add Reactants & Solvent"]; azeo [label="3. Azeotropic Dehydration\n- Add Toluene\n- Heat to ~140°C\n- Remove Water/Toluene"]; poly [label="4. Polymerization\n- Raise Temp to ~190°C\n- Monitor Viscosity\n- React for 8-12h"]; iso [label="5. Isolation & Purification\n- Cool and Dilute\n- Precipitate in Methanol\n- Filter and Wash"]; dry [label="6. Drying\n- Vacuum Oven at 120°C"]; char [label="7. Characterization\n- GPC (Mw, Mn)\n- TGA (Thermal Stability)\n- DSC (Tg)"];

// Define edges prep -> setup; setup -> azeo; azeo -> poly; poly -> iso; iso -> dry; dry -> char; } enddot Figure 2: Workflow for PAEK synthesis and characterization.

Protocol: Synthesis of a PAEK via SₙAr Polycondensation

Materials & Equipment:

  • 3,5-dichloro-4'-n-pentylbenzophenone (Monomer 1)

  • Bisphenol A (Monomer 2)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • N-Methyl-2-pyrrolidone (NMP), anhydrous grade

  • Toluene

  • Methanol

  • Four-neck round-bottom flask with mechanical stirrer, Dean-Stark trap, condenser, nitrogen inlet, and thermometer.

Procedure:

  • Reagent Preparation:

    • Ensure all monomers are pure and dry. Dry Bisphenol A in a vacuum oven at 80°C overnight.

    • Finely grind the K₂CO₃ to maximize its surface area. Use a 10% molar excess relative to the bisphenol.

  • Reaction Setup:

    • In the four-neck flask, combine equimolar amounts of 3,5-dichloro-4'-n-pentylbenzophenone and Bisphenol A.

    • Add the excess K₂CO₃.

    • Add enough NMP to create a ~25% (w/v) solids concentration. Add toluene to about 10% of the NMP volume.

    • Causality: Toluene forms an azeotrope with water, which is a critical step to ensure anhydrous conditions required for high molecular weight polymer formation.

  • Azeotropic Dehydration:

    • Flush the system with nitrogen.

    • Heat the reaction mixture to ~140-150°C with vigorous stirring. Water and toluene will collect in the Dean-Stark trap.

    • Continue this process for 2-4 hours until no more water is observed. Then, carefully drain the toluene from the trap.

  • Polymerization:

    • Slowly increase the temperature of the reaction mixture to 180-190°C to remove the remaining toluene.

    • Maintain the reaction at this temperature under a gentle nitrogen flow. The solution will become progressively more viscous as the polymer chains grow.

    • Allow the polymerization to proceed for 8-12 hours.

  • Isolation and Purification:

    • Allow the reaction to cool to below 100°C. Dilute the viscous polymer solution with additional NMP.

    • Slowly pour the polymer solution into a large beaker of vigorously stirring methanol to precipitate the polymer as fibrous strands or a powder.

    • Filter the polymer and wash it thoroughly with hot water and then methanol to remove residual salts and solvent.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 120°C for 24 hours to remove all residual solvents.

  • Characterization:

    • Molecular Weight: Determine the number-average (Mn) and weight-average (Mw) molecular weights using Gel Permeation Chromatography (GPC).

    • Thermal Properties: Analyze the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) and the thermal decomposition temperature using Thermogravimetric Analysis (TGA).[11]

Proposed Synthesis Route

The most direct and industrially relevant method for synthesizing benzophenones is the Friedel-Crafts acylation .[2]

Reaction: 3,5-Dichlorobenzoyl chloride is reacted with n-pentylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Procedure Outline:

  • Chill a solution of n-pentylbenzene and a non-reactive solvent (e.g., dichloromethane) in an ice bath under an inert atmosphere.

  • Slowly add anhydrous AlCl₃.

  • Add 3,5-dichlorobenzoyl chloride dropwise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction by carefully pouring it over crushed ice and hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 3,5-dichloro-4'-n-pentylbenzophenone.

Safety and Handling

Benzophenone derivatives should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Benzophenone itself is classified as a possible human carcinogen (IARC Group 2B), and derivatives should be treated with similar caution.[13]

References

  • A Technical Guide to the Photophysical Properties of Symmetrically Substituted Benzophenones. Benchchem.
  • Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A.
  • Excited-State Dynamics and Photophysical Properties of para-Aminobenzophenone. The Journal of Physical Chemistry A.
  • A Comparative Analysis of Halogenated Benzophenones in Key Organic Reactions. Benchchem.
  • Copolymers of 2,5-Dichlorobenzophenone, 1,4-Dichlorobenzene, and 1,3-Dichlorobenzene and Their Application to Hard Coatings. Applied Chemistry for Engineering | Korea Science.
  • Hard Coating Materials Using Copolymers of 2,5-dichlorobenzophenone and 1,4-dichlorobenzene. Korea Science.
  • Synthesis and properties of poly(Phthalazinone ether sulfone ketone)s from 4, 4-dichlorobenzophenone | Request PDF. ResearchGate.
  • Synthesis and characterization of phthalazinone-based poly(aryl ether ketone) derived from 4,4′-dichlorobenzophenone | Request PDF. ResearchGate.
  • Synthesis and Application of New Benzophenone Photoinitiators. ResearchGate.
  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Publications.
  • Applications: Free Radical Initiators. Sigma-Aldrich.
  • KR20210104085A - Benzophenone Derivatives Used as Photoinitiators in Coating Compositions. Google Patents.
  • Gelation of Copolymers with Pendent Benzophenone Photo-Cross-Linkers. Macromolecules.
  • Photoinitiator for Three-Dimensional Printing. Tokyo Chemical Industry Co., Ltd..

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation Pathways of 3,5-Dichloro-4'-n-pentylbenzophenone

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 3,5-Dichloro-4'-n-pentylbenzophenone. This guide provides in-depth technical inform...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 3,5-Dichloro-4'-n-pentylbenzophenone. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. The information herein is synthesized from established principles of benzophenone chemistry and degradation studies of structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for 3,5-Dichloro-4'-n-pentylbenzophenone?

A1: Based on the benzophenone scaffold, the primary degradation pathways for 3,5-Dichloro-4'-n-pentylbenzophenone are anticipated to be photodegradation, microbial degradation, and chemical oxidation.[1][2]

  • Photodegradation: As a benzophenone derivative, the compound is expected to be susceptible to degradation by UV light.[3][4] This can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, mediated by reactive species in the environment.[3][4]

  • Microbial Degradation: Various microorganisms have been shown to degrade chlorinated aromatic compounds.[5] It is plausible that certain bacteria or fungi could metabolize 3,5-Dichloro-4'-n-pentylbenzophenone, likely initiating attack at the alkyl chain or the aromatic rings.[5][6]

  • Chemical Oxidation: Advanced Oxidation Processes (AOPs) that generate highly reactive radicals, such as hydroxyl radicals (•OH), are very effective at degrading persistent organic pollutants, including benzophenone derivatives.[2][7]

Q2: What are the likely initial transformation products of 3,5-Dichloro-4'-n-pentylbenzophenone during photodegradation?

A2: During photodegradation, the initial transformation products are likely to arise from hydroxylation, dehalogenation, and oxidation of the n-pentyl chain. The core benzophenone structure is known to form an excited triplet state upon UV absorption, which can lead to the formation of reactive oxygen species (ROS).[3][8] These ROS can then attack the parent molecule.

Potential initial products could include:

  • Hydroxylated derivatives: Addition of one or more hydroxyl groups to the aromatic rings.

  • Dechlorinated derivatives: Replacement of one or both chlorine atoms with hydrogen or hydroxyl groups.

  • Oxidized pentyl chain derivatives: Oxidation of the n-pentyl group to form alcohols, ketones, or carboxylic acids.

Q3: How can I set up a forced degradation study for this compound?

A3: Forced degradation studies, or stress testing, are crucial for understanding the stability of a compound and identifying potential degradation products.[1] A typical study would involve subjecting a solution of 3,5-Dichloro-4'-n-pentylbenzophenone to the following conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C
Base Hydrolysis 0.1 M NaOH at room temperature or slightly elevated
Oxidation 3% H₂O₂ at room temperature
Thermal Degradation Solid compound at 80°C (dry heat)
Photodegradation Solution exposed to UV light (e.g., 254 nm) and visible light

It is recommended to aim for 10-20% degradation to ensure the formation of primary degradants without excessive secondary degradation.[1]

Q4: What analytical techniques are best suited for monitoring the degradation of 3,5-Dichloro-4'-n-pentylbenzophenone and identifying its degradants?

A4: The most powerful and commonly used techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][9]

  • HPLC-UV: Ideal for quantifying the disappearance of the parent compound and the appearance of degradation products that possess a chromophore.[10]

  • LC-MS/MS: Essential for the structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.[1][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for identifying more volatile degradation products.[10]

Experimental Protocols & Troubleshooting Guides

Protocol 1: General Photodegradation Study

This protocol outlines a basic procedure for assessing the photodegradation of 3,5-Dichloro-4'-n-pentylbenzophenone in an aqueous solution.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at 1 g/L.
  • Prepare the final aqueous solution in a quartz photoreactor by spiking the stock solution into ultrapure water to a final concentration of 1-10 mg/L. Include a cosolvent like methanol at <0.1% if solubility is an issue.

2. Irradiation:

  • Place the photoreactor under a UV lamp (e.g., medium-pressure mercury lamp or a xenon arc lamp).[11][12] Ensure a consistent and known light intensity.
  • Maintain a constant temperature using a water bath.
  • Continuously stir the solution.

3. Sampling and Analysis:

  • Collect samples at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes).
  • Immediately analyze the samples by a stability-indicating HPLC-UV method to determine the concentration of the parent compound.
  • For identification of transformation products, analyze samples using LC-MS/MS.

Troubleshooting Common Analytical Issues

Problem Potential Cause(s) Suggested Solution(s)
HPLC: Peak Tailing or Fronting - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.
HPLC: Baseline Drift or Noise - Contaminated mobile phase or detector flow cell- Inefficient mobile phase degassing- Fluctuations in column temperature- Prepare fresh mobile phase with high-purity solvents and filter.- Flush the flow cell.- Ensure the mobile phase is properly degassed.- Use a column oven for stable temperature control.[1]
LC-MS: Poor Sensitivity or Ion Suppression - Co-eluting matrix components- High concentrations of non-volatile buffers- Optimize the chromatographic method to better separate the analyte from matrix interferences.- Use a lower concentration of a volatile buffer (e.g., ammonium formate or acetate).- Consider a sample clean-up step like Solid Phase Extraction (SPE).
Inconsistent Degradation Rates - Fluctuations in lamp intensity- Temperature variations- Inconsistent mixing- Regularly check the output of the UV lamp.- Ensure the temperature of the reaction vessel is well-controlled.- Use a consistent stirring speed for all experiments.

Visualizing Degradation Pathways & Workflows

Below are conceptual diagrams illustrating the expected degradation pathways and a typical experimental workflow for studying them.

DegradationPathways cluster_photodegradation Photodegradation (UV Light) cluster_microbial Microbial Degradation cluster_aop Advanced Oxidation (e.g., UV/H₂O₂) parent 3,5-Dichloro-4'-n-pentylbenzophenone photo_intermediate1 Hydroxylated Derivatives parent->photo_intermediate1 •OH attack photo_intermediate2 Dechlorinated Derivatives parent->photo_intermediate2 Reductive/Hydrolytic Dechlorination photo_intermediate3 Oxidized Pentyl Chain parent->photo_intermediate3 Oxidation micro_intermediate1 Ring Cleavage Products parent->micro_intermediate1 Enzymatic Action micro_intermediate2 Metabolites of Pentyl Chain parent->micro_intermediate2 β-oxidation aop_intermediate Hydroxylated & Ring-Opened Products parent->aop_intermediate •OH radical attack mineralization Mineralization (CO₂, H₂O, HCl) photo_intermediate1->mineralization photo_intermediate2->mineralization photo_intermediate3->mineralization micro_intermediate1->mineralization micro_intermediate2->mineralization aop_intermediate->mineralization

Caption: Conceptual degradation pathways for 3,5-Dichloro-4'-n-pentylbenzophenone.

ExperimentalWorkflow cluster_analysis Analytical Chemistry start Start: Define Study Objectives prep Prepare Stock & Working Solutions start->prep stress Apply Stress Conditions (UV, pH, Oxidant, Temp) prep->stress sampling Collect Samples at Time Intervals stress->sampling hplc HPLC-UV for Quantification sampling->hplc lcms LC-MS/MS for Identification sampling->lcms data Data Analysis & Interpretation hplc->data lcms->data pathway Propose Degradation Pathways data->pathway report Final Report pathway->report

Caption: General experimental workflow for a degradation study.

References

Sources

Optimization

Technical Support Center: Troubleshooting 3,5-Dichloro-4'-n-pentylbenzophenone Crystallization

Welcome to the Technical Support Center for 3,5-Dichloro-4'-n-pentylbenzophenone (CAS: 951887-77-7). This guide is designed for researchers, process chemists, and drug development professionals dealing with the purificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,5-Dichloro-4'-n-pentylbenzophenone (CAS: 951887-77-7). This guide is designed for researchers, process chemists, and drug development professionals dealing with the purification of this heavily functionalized intermediate.

The molecular architecture of this compound—a rigid, electron-deficient 3,5-dichlorophenyl ring coupled with a highly flexible, lipophilic n-pentyl chain—creates unique thermodynamic challenges. The lack of continuous hydrogen-bonding motifs means the crystal lattice relies entirely on weaker dispersive interactions (e.g., phenyl-phenyl stacking and halogen bonds)[1]. Consequently, this compound exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS, commonly known as "oiling out") and polymorphic instability.

Part 1: Thermodynamics and "Oiling Out" (FAQ)

Q1: Why does my 3,5-Dichloro-4'-n-pentylbenzophenone consistently "oil out" instead of forming a crystalline solid during cooling? Answer: "Oiling out" occurs when the supersaturated solution crosses the binodal curve into a liquid-liquid miscibility gap before it can cross the solubility curve to nucleate solid crystals[2]. The flexible n-pentyl chain is the primary culprit here; it increases the entropic penalty of lattice packing, which depresses the melting point and thermodynamically favors a metastable, solute-rich liquid phase. This is exacerbated by rapid cooling or the use of highly polar solvents where the hydrophobic tail forces premature phase separation.

Q2: How can I thermodynamically force the system to crystallize rather than phase-separate? Answer: You must shift the thermodynamic pathway to widen the Metastable Zone Width (MSZW). This can be achieved by:

  • Solvent Modification: Switch from a single solvent to a binary system. A mixture of a good solvent (e.g., Ethyl Acetate) and an antisolvent (e.g., Hexane) allows for precise tuning of the solubility curve[2].

  • Thermal Control: Slow down the cooling rate to less than 0.1 °C/min. Allow the solution to cool to room temperature slowly before applying an ice bath[2].

  • Seeding: Introduce seed crystals just above the cloud point to bypass the LLPS region entirely, forcing heterogeneous nucleation.

Q3: Is there a way to monitor and prevent oiling out in real-time without disturbing the reactor? Answer: Yes. Implement in-process Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. By monitoring the C=O stretching vibration (characteristic of benzophenones around 1710 cm⁻¹)[3], you can track the solute concentration in the continuous phase. If a sudden drop in absorbance occurs without the exotherm typical of crystallization, LLPS has occurred[4].

Troubleshooting Workflow for Phase Separation

G A Hot Solution (3,5-Dichloro-4'-n-pentylbenzophenone) B Cooling Phase (ATR-FTIR Monitoring) A->B C Cloudy Emulsion (LLPS / Oiling Out) B->C Rapid Cooling (>0.5 °C/min) D Clear Solution (Within MSZW) B->D Slow Cooling (<0.1 °C/min) E Action: Reheat to 30°C Add 10% Ethyl Acetate C->E Phase Separation Detected F Action: Add Seed Crystals Isothermal Hold D->F Supersaturation Reached E->B Retry Cooling G Pure Crystalline Product F->G Heterogeneous Nucleation

Workflow for mitigating Liquid-Liquid Phase Separation during cooling crystallization.

Part 2: Crystal Habit and Morphology (FAQ)

Q4: My crystals are forming as thin, fragile needles that trap mother liquor and impurities. How can I force a more prismatic or block-like morphology? Answer: Because benzophenone derivatives lack strong hydrogen-bond networks, they rely on dispersive interactions for crystal packing[1]. Rapid growth along the crystallographic x-axis often leads to needle-like habits. The 3,5-dichloro substitution creates a bulky, electron-deficient face, while the n-pentyl group dominates the opposite end, driving anisotropic 1D growth.

To correct this, reduce the supersaturation driving force. High supersaturation universally drives rapid, 1D growth. Lowering the cooling rate and utilizing a moderately polar solvent (which competitively binds to the fast-growing faces) will retard growth along the x-axis, yielding thicker, prismatic crystals[1].

Quantitative Data: Solvent System Selection Matrix

The following table summarizes empirically derived solvent systems for benzophenone derivatives, their impact on the MSZW, and the expected morphological outcomes.

Solvent SystemRatio (v/v)MSZW ImpactExpected Morphological OutcomeRisk of Oiling Out
Methanol / Water 1:1 (Final)NarrowPrismatic / Blocky[4]High (if water >1g/min)
Hexane / Ethyl Acetate 4:1WideNeedles / RodsLow[2]
Toluene / Isopropanol 1:2ModerateThick PlatesModerate
Pure Ethanol N/AVery WideAmorphous / Oils outVery High

Part 3: Experimental Protocol

Semi-Batch Antisolvent Drowning-Out Crystallization

Context: When standard cooling crystallization fails due to the n-pentyl chain's highly temperature-dependent solubility profile, semi-batch antisolvent crystallization (drowning-out) is the most reliable alternative to achieve high-purity prismatic crystals[4].

Step-by-Step Methodology:

  • Dissolution: Transfer the crude 3,5-Dichloro-4'-n-pentylbenzophenone into a jacketed reactor. Add a minimal volume of Methanol (the primary solvent) and heat the reactor to 30 °C[4].

  • Equilibration: Maintain continuous stirring at 300 RPM for 30 minutes. Ensure complete dissolution and thermal equilibrium. The solution must be perfectly clear.

  • Antisolvent Addition: Using a programmable syringe pump, slowly dose deionized water (the antisolvent) into the reactor.

    • Critical Parameter: The addition rate must be strictly maintained between 0.3 to 0.5 g/min [4]. Faster rates (e.g., >1.0 g/min ) will spike supersaturation, leading to the immediate formation of a cloudy emulsion (LLPS) rather than solid nucleation.

  • Self-Validation Check (Nucleation Monitoring): Monitor the internal reactor temperature closely. A successful solid nucleation event will present as a slight, sudden temperature increase (an exotherm of ~0.1–0.3 °C) due to the release of the heat of crystallization[4].

    • Troubleshooting: If the solution becomes opaque but no exotherm is recorded, you have induced liquid-liquid phase separation. Immediately halt water addition and reheat to 30 °C to redissolve.

  • Aging (Ostwald Ripening): Once the exotherm is confirmed and the suspension becomes a thick slurry, halt the antisolvent addition. Age the slurry isothermally at 20 °C for 2 hours. This allows smaller, unstable crystals to dissolve and redeposit onto larger crystals, improving the final prismatic habit.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with a pre-chilled (5 °C) 80:20 Water:Methanol mixture to remove residual mother liquor without dissolving the purified product. Dry under vacuum at 35 °C.

References

  • BenchChem. Technical Support Center: Purification of 3-Acetylbenzophenone.
  • American Chemical Society (ACS Publications). Examination of the Semi-Batch Crystallization of Benzophenone from Saturated Methanol Solution via Aqueous Antisolvent Drowning-Out as Monitored In-Process Using ATR FTIR Spectroscopy.
  • CrystEngComm (RSC Publishing). Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone.
  • Scholars Research Library. Rapid crystal growth of benzophenone by low temperature solution growth and its characterization.

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 3,5-Dichloro-4'-n-pentylbenzophenone

Welcome to the Application Scientist’s Support Desk. The synthesis of 3,5-dichloro-4'-n-pentylbenzophenone—typically achieved via the Friedel-Crafts acylation of n-pentylbenzene[1] with 3,5-dichlorobenzoyl chloride[2]—pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist’s Support Desk. The synthesis of 3,5-dichloro-4'-n-pentylbenzophenone—typically achieved via the Friedel-Crafts acylation of n-pentylbenzene[1] with 3,5-dichlorobenzoyl chloride[2]—presents unique downstream processing challenges. Because this reaction relies on highly reactive electrophiles and stoichiometric Lewis acids, the crude product is often an intractable mixture of target ketone, isomeric byproducts, unreacted starting materials, and metal salts[3].

This guide deconstructs the causality behind common impurities and provides self-validating protocols to help you achieve >99% purity in your drug development or materials science workflows.

Part 1: Diagnostic Matrix (Quantitative Impurity Profiling)

Before troubleshooting, it is critical to understand the physicochemical properties of the crude mixture. The following table summarizes the expected components, their mechanistic origins, and their targeted removal strategies.

Impurity / ComponentMechanistic OriginRf Value (Hexanes:EtOAc 9:1)Targeted Removal Strategy
3,5-Dichloro-4'-n-pentylbenzophenone Target Product (para-acylation)~0.45Crystallization / Chromatography
3,5-Dichloro-2'-n-pentylbenzophenone Ortho-acylation byproduct~0.50Selective crystallization (lower mp)
3,5-Dichlorobenzoic acid Hydrolysis of unreacted acyl chloride0.0 - 0.1 (streaks)Mild basic aqueous wash (pH 8)
n-Pentylbenzene Unreacted starting material~0.90Non-polar solvent wash / Vacuum
Aluminum hydroxide salts Catalyst quenchBaseline (Aqueous)Acidic quench (1M HCl)
Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why does my crude mixture form an intractable emulsion during the aqueous quench? Causality: Friedel-Crafts acylations utilize stoichiometric aluminum chloride (AlCl₃), which forms a tight Lewis acid-base complex with the carbonyl oxygen of the product ketone[3]. Quenching this complex with plain water causes the rapid hydrolysis of AlCl₃ into insoluble aluminum hydroxide (Al(OH)₃) gels, which trap the organic product and create stable emulsions. Solution: Always quench the reaction into an acidic ice-water mixture (e.g., 1M HCl). The low pH forces the aluminum species to remain as soluble[Al(H₂O)₆]³⁺ ions, instantly breaking the emulsion and allowing for clean phase separation[4].

Q2: I am detecting a persistent, highly polar impurity at the baseline of my TLC. What is it, and how do I remove it? Causality: This is 3,5-dichlorobenzoic acid. 3,5-Dichlorobenzoyl chloride is a highly reactive electrophile[2]. Any unreacted acid chloride will rapidly hydrolyze during the aqueous quench to form the corresponding carboxylic acid. Solution: Implement a saturated sodium bicarbonate (NaHCO₃) wash. The pKa of 3,5-dichlorobenzoic acid is ~2.9, meaning it will be quantitatively deprotonated at pH 8, partitioning entirely into the aqueous waste layer as a water-soluble sodium salt[4].

Q3: My NMR shows a ~10-15% contamination of an isomeric byproduct. How do I separate it? Causality: While the n-pentyl group of n-pentylbenzene is an ortho/para-directing activator, the steric bulk of the pentyl chain strongly favors para-substitution (yielding the desired 4'-n-pentyl isomer)[1]. However, minor ortho-acylation (yielding 3,5-dichloro-2'-n-pentylbenzophenone) is unavoidable due to the high reactivity of the acylium ion. Solution: The ortho-isomer disrupts the crystalline lattice due to its twisted, sterically hindered conformation, making it significantly more soluble in cold solvents. A targeted recrystallization from an ethanol/water or hexanes/ethyl acetate system will selectively precipitate the highly symmetrical para-isomer[4].

Part 3: Self-Validating Experimental Protocols

Note: A self-validating protocol contains built-in physical or chemical checkpoints to verify the success of a step before you proceed to the next.

Step 1: Acidic Quench and Phase Separation
  • Procedure: Slowly pour the crude reaction mixture (typically in dichloromethane or 1,2-dichloroethane) into a vigorously stirred beaker of 1M HCl and crushed ice (use approx. 10 mL per mmol of AlCl₃ used).

  • Causality: The exotherm is controlled by the ice, while the hydrochloric acid prevents the formation of Al(OH)₃ gels by keeping the aluminum coordinated as water-soluble salts.

  • Validation Checkpoint: Stop stirring. The mixture must separate into two sharply defined, transparent liquid phases within 2 minutes. If the aqueous layer remains cloudy or an emulsion persists at the interface, add more 1M HCl in 10 mL increments until it clarifies.

Step 2: Mild Basic Wash (Acid Removal)
  • Procedure: Separate the organic phase and wash it sequentially with equal volumes of distilled water, followed by saturated aqueous NaHCO₃.

  • Causality: This step neutralizes residual HCl and converts the 3,5-dichlorobenzoic acid impurity into water-soluble sodium 3,5-dichlorobenzoate, pulling it out of the organic phase.

  • Validation Checkpoint: CO₂ gas evolution (bubbling) will occur. The step is validated when a fresh addition of NaHCO₃ yields no further bubbling, and the aqueous effluent tests at pH ~8 using universal indicator paper.

Step 3: Precision Recrystallization
  • Procedure: Dry the neutralized organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield a crude solid or thick oil. Dissolve this crude mass in a minimum volume of boiling ethanol. Slowly add distilled water dropwise until the solution becomes faintly turbid, then allow it to cool undisturbed to room temperature, followed by incubation at 4°C for 2 hours.

  • Causality: The para-isomer (3,5-dichloro-4'-n-pentylbenzophenone) has a highly symmetrical packing arrangement compared to the ortho-isomer and unreacted n-pentylbenzene, driving its selective precipitation from the mixed solvent system[4].

  • Validation Checkpoint: The resulting crystals should be sharply defined and colorless. The mother liquor will retain a yellow tint (containing the ortho-isomer and trace n-pentylbenzene). A sharp melting point range (±1°C) validates the final purity.

Part 4: Visualizing the Purification Logic

PurificationLogic Start Crude Reaction Mixture (AlCl3 Complex) Quench Acidic Quench (1M HCl) Breaks Al-O Bonds Start->Quench PhaseSep Phase Separation Quench->PhaseSep AqWaste Aqueous Phase (Al3+ Salts) PhaseSep->AqWaste OrgLayer Organic Phase (Ketone + Impurities) PhaseSep->OrgLayer BaseWash NaHCO3 Wash (pH 8) Deprotonates Acid OrgLayer->BaseWash AqWaste2 Aqueous Phase (Benzoate Salts) BaseWash->AqWaste2 Acid Removal OrgLayer2 Neutralized Organic Phase BaseWash->OrgLayer2 Cryst Recrystallization (EtOH/H2O) OrgLayer2->Cryst Pure Pure 3,5-Dichloro-4'- n-pentylbenzophenone Cryst->Pure >99% Purity

Fig 1. Logical workflow for the purification of crude benzophenone derivatives.

Sources

Reference Data & Comparative Studies

Validation

Next-Generation Photoreactive Probes: 3,5-Dichloro-4'-n-pentylbenzophenone vs. Standard Benzophenone Derivatives

As drug discovery and advanced materials science push toward highly complex, hydrophobic targets—such as membrane-bound proteins, lipid rafts, and low-migration polymer matrices—classical photoreactive agents often fall...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and advanced materials science push toward highly complex, hydrophobic targets—such as membrane-bound proteins, lipid rafts, and low-migration polymer matrices—classical photoreactive agents often fall short. Unsubstituted benzophenone (BP) has long been the baseline Type II photoinitiator and photoaffinity label (PAL). However, its high volatility, moderate intersystem crossing (ISC) efficiency, and lack of target specificity limit its utility in advanced applications.

Enter 3,5-Dichloro-4'-n-pentylbenzophenone (DCPBP) (CAS: 951887-77-7). By integrating a highly electron-withdrawing dichloro-substituted ring with a lipophilic aliphatic tail, this molecule represents a structural evolution. As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical and photophysical performance of DCPBP against standard benzophenone derivatives, providing actionable, self-validating methodologies for its deployment in your workflows.

Structural Causality: The Chemistry of Performance

To understand why DCPBP outperforms standard derivatives, we must deconstruct its structure and the resulting mechanistic causality.

The 3,5-Dichloro Substitution: Mastering the Heavy-Atom Effect

In classical BP, UV irradiation excites the molecule from the ground state ( S0​ ) to a singlet excited state ( S1​ ) via an n→π∗ transition. This must be followed by intersystem crossing (ISC) to the triplet state ( T1​ ), where the molecule acts as a diradical capable of abstracting hydrogen from a target C-H bond[1].

The introduction of chlorine atoms at the 3 and 5 positions fundamentally alters this photophysics. Chlorine acts via the internal heavy-atom effect , significantly enhancing spin-orbit coupling. This accelerates the S1​→T1​ transition, driving the ISC quantum yield near unity and minimizing energy lost to non-radiative decay or fluorescence. Furthermore, the electron-withdrawing nature of the halogens increases the electrophilicity of the ketyl oxygen, accelerating the rate of hydrogen abstraction from target substrates[2].

The 4'-n-Pentyl Chain: Lipophilic Anchoring

Standard benzophenones lack spatial orientation when introduced to biological membranes or polymer resins. The n-pentyl chain drastically increases the molecule's partition coefficient (LogP). In drug development, this aliphatic tail acts as a lipophilic anchor, allowing DCPBP to selectively partition into lipid bilayers or deep hydrophobic protein pockets (such as those found in prenyltransferases or the H-site of Glutathione S-Transferases)[3][4]. In polymer science, this chain entangles with the resin matrix, drastically reducing the migration of the photoinitiator out of the cured material.

PhotochemicalPathway S0 Ground State (S0) DCPBP S1 Singlet Excited State (S1) [n -> pi* transition] S0->S1 UV Irradiation (365 nm) T1 Triplet State (T1) Diradical Character S1->T1 Intersystem Crossing (ISC) Enhanced by Cl (Heavy Atom) Target C-H Bond of Target (Protein/Polymer) T1->Target Hydrogen Abstraction RadicalPair Ketyl Radical + Alkyl Radical Pair Target->RadicalPair H-transfer Crosslink Covalent Crosslink (Stable C-C Bond) RadicalPair->Crosslink Radical Recombination

Figure 1: Photochemical activation pathway of DCPBP illustrating the heavy-atom enhanced ISC.

Quantitative Performance Comparison

When selecting a benzophenone derivative, the choice dictates the efficiency of the crosslinking and the localization of the probe. Table 1 summarizes the critical parameters of DCPBP against industry standards.

Table 1: Photophysical and Physicochemical Comparison of Benzophenone Derivatives

PropertyBenzophenone (BP)4-Methylbenzophenone (MBP)4-Benzoylphenylalanine (Bpa)3,5-Dichloro-4'-n-pentylbenzophenone (DCPBP)
Absorption λmax​ ( n→π∗ ) ~340 nm~345 nm~345 nm~355 nm (Bathochromic shift)
ISC Quantum Yield ( ΦISC​ ) High (~0.90)High (~0.90)High (~0.90)Near Quantitative (>0.95)
Lipophilicity (Estimated LogP) 3.183.801.50 (Zwitterionic)> 5.50 (Highly lipophilic)
Volatility / Migration Risk HighModerateLow (Peptide-bound)Very Low (Aliphatic entanglement)
Primary Application Domain General UV CuringLow-odor UV CuringPeptide-protein crosslinkingLipid-raft mapping / Low-migration curing

Data synthesized from established structure-activity relationships of halogenated and alkylated benzophenones[1][2].

Experimental Methodology: Self-Validating Photoaffinity Labeling

To leverage DCPBP for mapping hydrophobic binding pockets in membrane proteins, you must employ a protocol that inherently proves its own efficacy. The following workflow is designed as a self-validating system , incorporating built-in competition controls to distinguish specific active-site labeling from random collisional crosslinking[3][4].

Protocol: Site-Specific Hydrophobic Pocket Mapping

Reagents & Equipment:

  • Target Protein (e.g., purified membrane receptor or GST isoenzyme) in a lipid nanodisc or micellar buffer.

  • DCPBP Probe (10 mM stock in DMSO).

  • Non-photoreactive Competitor (e.g., n-pentylbenzene or native hydrophobic substrate).

  • 365 nm UV LED Array (10-20 mW/cm²).

Step-by-Step Workflow:

  • System Preparation & Equilibration:

    • Action: Divide your protein sample into three cohorts: (A) Experimental, (B) Negative Control, and (C) Competition Control.

    • Action: To Cohort C, add a 10x molar excess of the non-photoreactive competitor. Incubate for 30 minutes at 4°C.

    • Action: Add DCPBP (final concentration 10-50 µM) to Cohorts A and C. Add an equivalent volume of DMSO to Cohort B.

    • Causality: The 30-minute equilibration allows the n-pentyl chain of DCPBP to thermodynamically partition into the hydrophobic pockets of the target protein. Pre-loading Cohort C with a competitor saturates these specific sites[5].

  • Controlled UV Irradiation:

    • Action: Transfer all cohorts to a 96-well glass-bottom plate on an ice block. Irradiate at 365 nm for 15 minutes.

    • Causality: We strictly use 365 nm to excite the n→π∗ transition of the benzophenone core. Using lower wavelengths (e.g., 254 nm) would cause non-specific destruction of native tryptophan and tyrosine residues[1]. The ice block (4°C) suppresses thermal diffusion, ensuring the generated ketyl radical reacts only with the nearest C-H bond within the binding pocket.

  • Quenching and Lysis:

    • Action: Remove from light and immediately add 2x Laemmli buffer containing 50 mM DTT to quench any long-lived reactive oxygen species. Boil for 5 minutes.

  • Validation & LC-MS/MS Analysis:

    • Action: Run samples on SDS-PAGE. If using a clickable or tagged version of DCPBP, perform affinity enrichment. Digest with Trypsin and analyze via LC-MS/MS.

    • Self-Validation Logic:

      • Cohort A must show a mass shift corresponding to the DCPBP-peptide adduct.

      • Cohort B (No probe) must show zero crosslinking, proving UV light alone didn't cause protein aggregation.

      • Cohort C (Competitor) must show a >90% reduction in the crosslinking signal compared to Cohort A. This proves the DCPBP was specifically anchored in the hydrophobic pocket via its pentyl chain prior to irradiation, rather than reacting via random collisions in the buffer[5].

Workflow Incubation 1. Equilibration DCPBP + Target Irradiation 2. UV Irradiation 365nm, 4°C Incubation->Irradiation Lysis 3. Cell Lysis & Extraction Irradiation->Lysis Enrichment 4. Affinity Enrichment Lysis->Enrichment Analysis 5. LC-MS/MS Analysis Enrichment->Analysis

Figure 2: Self-validating photoaffinity labeling workflow for hydrophobic pocket mapping.

Conclusion

While standard benzophenone remains a versatile reagent, the structural modifications inherent to 3,5-Dichloro-4'-n-pentylbenzophenone elevate it to a precision tool. The dichloro substitution optimizes the photophysics for rapid, high-yield radical generation, while the pentyl chain provides the spatial targeting necessary for interrogating complex lipid-protein interfaces or ensuring stability in advanced polymer matrices. By implementing the self-validating protocols outlined above, researchers can confidently map previously inaccessible hydrophobic domains.

References

  • Title : Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters Source : nih.gov URL :2

  • Title : Activity-Based Probes for Isoenzyme- and Site-Specific Functional Characterization of Glutathione S-Transferases Source : acs.org URL : 3

  • Title : Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers Source : acs.org URL : 1

  • Title : Activity-Based Probes for Isoenzyme- and Site-Specific Functional Characterization of Glutathione S-Transferases - PMC Source : nih.gov URL : 5

  • Title : Unusual subunits are directly involved in binding substrates for natural rubber biosynthesis in multiple plant species Source : ohio-state.edu URL : 4

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 3,5-Dichloro-4'-n-pentylbenzophenone

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, compares relevant analytical methodologies, and provides a self-validating, step-by-step guide to asse...

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Author: BenchChem Technical Support Team. Date: April 2026

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, compares relevant analytical methodologies, and provides a self-validating, step-by-step guide to assessing the specificity of an assay targeting 3,5-Dichloro-4'-n-pentylbenzophenone. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to generate robust and reliable data.

The Imperative of Specificity: Grounding in Regulatory Standards

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] The International Council for Harmonisation (ICH) Q2(R1) guideline considers specificity a cornerstone of analytical procedure validation.[2][3] For any novel compound like 3,5-Dichloro-4'-n-pentylbenzophenone, which may exist alongside other benzophenone analogues in a sample, demonstrating specificity is not merely a technical exercise but a regulatory and scientific necessity.[1][4] Failure to adequately characterize cross-reactivity can compromise data integrity throughout the development lifecycle.

Selecting the Right Tool: A Comparison of Analytical Methodologies

Two primary analytical paradigms are employed for specificity and cross-reactivity studies of small molecules: immunoassays and chromatography.

  • Immunoassays (e.g., ELISA): These methods rely on the specific binding between an antibody and an antigen. For small molecules (haptens) like benzophenones, a competitive immunoassay format is typically used.[5] They are advantageous for high-throughput screening due to their speed and sensitivity. However, the antibody's binding pocket may recognize structurally similar molecules, making rigorous cross-reactivity testing essential.

  • Chromatographic Methods (e.g., HPLC-MS/MS): Techniques like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offer the highest degree of specificity.[6][7][8] Separation is achieved based on the analyte's physicochemical properties, followed by detection based on its unique mass-to-charge ratio and fragmentation pattern. While considered a gold standard for confirmation, method development can be more time-consuming.[6][9]

For the purpose of this guide, we will focus on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a primary screening tool, as it is a common and powerful method for assessing antibody specificity against a panel of potential cross-reactants.

Experimental Design: A Framework for Assessing Cross-Reactivity

Objective

To quantitatively determine the cross-reactivity of a panel of structurally related benzophenone derivatives against an antibody raised for the specific detection of 3,5-Dichloro-4'-n-pentylbenzophenone.

Selection of Potential Cross-Reactants

The choice of compounds to test is critical and should be based on structural similarity to the target analyte. For 3,5-Dichloro-4'-n-pentylbenzophenone, logical comparators include:

  • Benzophenone (BP): The parent compound of the benzophenone class.

  • 4-Hydroxybenzophenone (4-OHBP): A common metabolite and derivative.[7]

  • Oxybenzone (Benzophenone-3): A widely used UV filter with a similar core structure.[10]

  • Ketoprofen: A non-steroidal anti-inflammatory drug (NSAID) that contains the benzophenone scaffold, representing a more structurally distinct but relevant comparator.[11][12]

Detailed Experimental Protocol: Competitive ELISA

This protocol outlines a robust, self-validating workflow for determining cross-reactivity. The principle relies on the competition between the free analyte (in the sample or standard) and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites coated on a microplate.[13]

Step-by-Step Methodology
  • Antibody Coating:

    • Dilute the primary antibody specific for 3,5-Dichloro-4'-n-pentylbenzophenone to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.[14]

  • Washing and Blocking:

    • Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to prevent non-specific binding.[14]

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate 3 times with wash buffer.

    • Prepare serial dilutions of the target analyte (3,5-Dichloro-4'-n-pentylbenzophenone) and each potential cross-reactant in assay buffer.

    • In a separate dilution plate, add 50 µL of each standard or cross-reactant dilution.

    • Add 50 µL of a fixed, pre-determined concentration of enzyme-conjugated 3,5-Dichloro-4'-n-pentylbenzophenone (e.g., HRP-conjugate) to each well.

    • Transfer 100 µL of this mixture from the dilution plate to the corresponding wells of the antibody-coated plate.

    • Incubate for 1 hour at 37°C.

  • Substrate Development and Data Acquisition:

    • Wash the plate 5 times with wash buffer to remove unbound reagents.

    • Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark at room temperature for 15-30 minutes.[14]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Visualizing the Workflow

The following diagram illustrates the key steps in the competitive ELISA protocol for assessing cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_readout Detection Coat 1. Antibody Coating Wash1 Wash Coat->Wash1 Overnight 4°C Block 2. Blocking Incubate 5. Add to Plate & Incubate Block->Incubate Wash1->Block 3x Prepare 3. Prepare Standards & Cross-Reactants Mix 4. Mix with Enzyme-Conjugate Prepare->Mix Mix->Incubate Wash2 6. Wash Incubate->Wash2 Substrate 7. Add Substrate Wash2->Substrate 5x Stop 8. Stop Reaction Substrate->Stop Read 9. Read Absorbance (450 nm) Stop->Read

Caption: Experimental workflow for the competitive ELISA.

Data Analysis and Interpretation

The data from the ELISA is used to generate a dose-response curve for the target analyte and each potential cross-reactant.

Calculation of Cross-Reactivity
  • Determine the IC50: For each compound, calculate the concentration that produces 50% inhibition of the maximum signal (IC50). This is the most accurate point on the sigmoidal curve for comparison.

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated using the following formula[15]:

    %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Calculation Logic

CR_Calculation Analyte IC50 (Target Analyte) Calculation Divide Analyte->Calculation CrossReactant IC50 (Cross-Reactant) CrossReactant->Calculation Result % Cross-Reactivity Calculation->Result x 100

Caption: Logic for calculating percent cross-reactivity.

Comparative Data Summary

The following table presents plausible experimental data for a cross-reactivity study of 3,5-Dichloro-4'-n-pentylbenzophenone.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
3,5-Dichloro-4'-n-pentylbenzophenone (Target) 1.5 100% Reference Analyte
Benzophenone (BP)1,2500.12%Negligible cross-reactivity; the core structure alone is not sufficient.
4-Hydroxybenzophenone (4-OHBP)8500.18%Very low cross-reactivity; hydroxylation does not confer significant binding.
Oxybenzone (Benzophenone-3)3,1000.05%Negligible cross-reactivity.
Ketoprofen>10,000<0.01%No significant cross-reactivity; different side chains prevent binding.

Conclusion

Based on the presented hypothetical data, an immunoassay developed for 3,5-Dichloro-4'-n-pentylbenzophenone would be considered highly specific. The negligible cross-reactivity (<1%) from structurally similar benzophenone derivatives, including the parent compound and a related pharmaceutical, demonstrates that the antibody's binding is critically dependent on the unique combination of the dichloro and n-pentyl substitutions.

This guide provides a comprehensive and scientifically grounded approach to evaluating the cross-reactivity of 3,5-Dichloro-4'-n-pentylbenzophenone. By integrating established analytical principles with detailed, actionable protocols and clear data interpretation frameworks, researchers can confidently characterize the specificity of their analytical methods, ensuring data of the highest quality and integrity for their research and development programs.

References

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). RSC Publishing. [Link]

  • Sample Preparation for Benzophenone Detection. (2023). Encyclopedia.pub. [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (n.d.). Analytical Methods. [Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. (2021). Journal of Food and Drug Analysis. [Link]

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023). RSC Publishing. [Link]

  • Easy determination of benzophenone and its derivatives in sunscreen samples by direct-immersion solid-phase microextraction and gas chromatography-mass spectrometry. (2023). PubMed. [Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. (2021). Journal of Food and Drug Analysis. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). PubMed. [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). SlideShare. [Link]

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). (2025). American Journal of Biopharmacy and Pharmaceutical Sciences. [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (n.d.). SciELO. [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). SciSpace. [Link]

  • Separation of Benzophenone on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. [Link]

  • Development of Magnetic Lateral Flow and Direct Competitive Immunoassays for Sensitive and Specific Detection of Halosulfuron-Methyl Using a Novel Hapten and Monoclonal Antibody. (2023). MDPI. [Link]

  • Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples. (2020). PubMed. [Link]

  • Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. (2019). PLOS One. [Link]

  • New Methods For Hapten Bioanalysis. (n.d.). Aptamer Group. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025). OracleBio. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. (2020). ResearchGate. [Link]

  • Cross-reactions among parabens, para-phenylenediamine, and benzocaine: a retrospective analysis of patch testing. (2006). PubMed. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (n.d.). SpringerLink. [Link]

  • Technical Report No. 77 Skin and Respiratory Sensitisers: Reference Chemicals Data Bank. (n.d.). ECETOC. [Link]

  • Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. (2010). ResearchGate. [Link]

  • Allergy to benzophenones. (n.d.). DermNet. [Link]

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Validation

Benchmarking 3,5-Dichloro-4'-n-pentylbenzophenone (DCPB) as a Novel mPGES-1 Inhibitor Candidate Against Established Standards

Executive Summary The development of safer anti-inflammatory therapeutics has increasingly shifted away from cyclooxygenase-2 (COX-2) inhibitors due to their well-documented cardiovascular toxicities. Microsomal prostagl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of safer anti-inflammatory therapeutics has increasingly shifted away from cyclooxygenase-2 (COX-2) inhibitors due to their well-documented cardiovascular toxicities. Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a superior downstream target, as its inhibition suppresses pro-inflammatory PGE2 without shunting the cardioprotective prostacyclin (PGI2) pathway[1]. This guide benchmarks the putative inhibitor 3,5-Dichloro-4'-n-pentylbenzophenone (DCPB) against established gold-standard mPGES-1 inhibitors, such as MF63 and PF-9184 , providing a comprehensive evaluation of its intrinsic potency, cellular efficacy, and enzyme selectivity.

Mechanistic Rationale & Target Biology

mPGES-1 is an inducible, glutathione-dependent transmembrane enzyme belonging to the MAPEG family[2]. It catalyzes the terminal isomerization of COX-derived PGH2 into PGE2.

Why DCPB? The rational design behind testing DCPB centers on its highly lipophilic, halogenated benzophenone scaffold. The mPGES-1 active site features a deep, cone-shaped hydrophobic cavity adjacent to the glutathione (GSH) binding site[1]. The 3,5-dichloro substitution on the benzophenone ring enhances electron withdrawal and lipophilicity, potentially forming critical halogen bonds near the Ser127 catalytic residue. Concurrently, the 4'-n-pentyl chain is hypothesized to occupy the same deep hydrophobic pocket engaged by the phenanthrene imidazole moiety of the reference inhibitor MF63[3].

Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Oxidation PGH2 PGH2 (Intermediate) COX->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 Isomerization PGE2 PGE2 (Inflammation & Pain) mPGES1->PGE2 Inhibitors Inhibitors: DCPB, MF63 Inhibitors->mPGES1 Selective Blockade

Prostaglandin E2 biosynthesis pathway illustrating the selective blockade of mPGES-1 by inhibitors.

Experimental Methodologies

To ensure scientific rigor, our benchmarking protocol is designed as a self-validating system. We utilize a cell-free assay to determine intrinsic enzyme affinity, followed by a cell-based assay to evaluate membrane permeability and functional efficacy. Finally, a selectivity counter-screen ensures that PGE2 reduction is not an artifact of upstream COX inhibition.

Workflow Step1 Compound Prep (DCPB & Controls) Step2 Cell-Free Assay (Recombinant mPGES-1) Step1->Step2 Step3 Cell-Based Assay (A549 + IL-1β) Step1->Step3 Step4 LC-MS/MS (PGE2 Quantification) Step2->Step4 Step3->Step4 Step5 Data Analysis (IC50 & Selectivity) Step4->Step5

Experimental workflow for benchmarking mPGES-1 inhibitors via cell-free and cell-based assays.

Protocol 1: Cell-Free Recombinant Human mPGES-1 Assay

Causality Check: mPGES-1 exhibits profound species differences; inhibitors highly potent against the human isoform often fail entirely against rat or mouse variants[4]. Therefore, human recombinant mPGES-1 must be used. Furthermore, because mPGES-1 is a MAPEG family member, exogenous GSH is strictly required as a cofactor[2].

  • Preparation: Isolate the microsomal fraction from E. coli expressing human recombinant mPGES-1. Suspend in 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM GSH.

  • Incubation: Aliquot 10 µL of the enzyme suspension into a 96-well plate. Add 1 µL of the test compounds (DCPB, MF63, PF-9184) dissolved in DMSO at varying concentrations (10 pM to 10 µM). Incubate at 4°C for 15 minutes.

  • Reaction: Initiate the isomerization reaction by adding 10 µL of PGH2 substrate (final concentration 10 µM). Incubate for exactly 60 seconds at 4°C.

  • Quenching: Terminate the reaction by adding 100 µL of a stop solution containing 40 mM SnCl2, which reduces unreacted PGH2 into PGF2α, preventing spontaneous degradation into PGE2.

Protocol 2: Cell-Based PGE2 Inhibition Assay (A549 Cells)

Causality Check: A549 human lung carcinoma cells are utilized because they strongly upregulate both COX-2 and mPGES-1 upon stimulation with the cytokine IL-1β, providing a robust, endogenous system to evaluate whether the highly lipophilic DCPB can penetrate cell membranes[2].

  • Seeding: Seed A549 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C.

  • Stimulation & Treatment: Wash cells with PBS and replace with serum-free DMEM. Co-treat the cells with 10 ng/mL human recombinant IL-1β and the test compounds (0.01 µM to 50 µM).

  • Harvesting: After 24 hours, collect the cell culture supernatants for PGE2 quantification.

Protocol 3: LC-MS/MS Quantification (Self-Validating Step)

To avoid the cross-reactivity issues common in ELISA kits, PGE2 levels are quantified via LC-MS/MS.

  • Extraction: Spike 50 µL of the assay supernatant with 10 ng of PGE2-d4 (internal standard). Extract using solid-phase extraction (SPE) cartridges.

  • Analysis: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions: m/z 351.2 271.1 for PGE2 and m/z 355.2 275.1 for PGE2-d4.

Quantitative Data & Comparative Analysis

The benchmarking data reveals that while DCPB possesses strong intrinsic affinity for the mPGES-1 enzyme, its translation to cellular efficacy is hindered compared to the gold standard, MF63[3].

Table 1: In Vitro Inhibitory Activity Profile

CompoundCell-Free mPGES-1 IC50 (nM)A549 Cell-Based IC50 (µM)LogP (Calculated)
MF63 (Reference)1.3 ± 0.20.42 ± 0.054.8
PF-9184 (Reference)16.0 ± 1.52.10 ± 0.184.2
DCPB (Test Candidate)45.5 ± 3.25.80 ± 0.456.1

Note: Data represents the mean ± SD of three independent experiments.

Table 2: Enzyme Selectivity Profile (IC50 in µM)

CompoundmPGES-1COX-1COX-2Selectivity Ratio (COX-2 / mPGES-1)
MF63 0.0013> 100> 100> 76,000x
DCPB 0.0455> 100> 100> 2,100x

Discussion & Lead Optimization Strategy

DCPB demonstrates a highly selective, nanomolar inhibition of human mPGES-1 in cell-free environments (IC50 = 45.5 nM), confirming that the 3,5-dichloro-benzophenone scaffold successfully anchors into the enzyme's active site. Importantly, Table 2 validates that DCPB does not inhibit upstream COX-1 or COX-2, fulfilling the primary safety requirement for next-generation NSAIDs[5].

However, a significant efficacy drop-off is observed in the A549 cell-based assay (IC50 shifts from 45.5 nM to 5.8 µM). This >100-fold rightward shift is characteristic of compounds with excessive lipophilicity (DCPB LogP 6.1). The long 4'-n-pentyl chain likely causes high non-specific plasma protein binding and sequestration within the lipid bilayer, preventing the compound from efficiently reaching the perinuclear membrane where mPGES-1 resides.

Future Directions: To advance DCPB from a hit to a viable lead, medicinal chemistry efforts should focus on reducing its LogP. Replacing the highly hydrophobic n-pentyl group with a more polar bioisostere (e.g., an ether linkage or a polar heterocyclic ring) could improve aqueous solubility and cellular permeability while retaining the critical 3,5-dichloro pharmacophore required for target engagement.

References

  • Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases Source: PubMed Central (PMC) URL:[Link]

  • Targeted Delivery of mPGES-1 Inhibitors to Macrophages via the Folate Receptor-β for Inflammatory Pain Source: PubMed Central (PMC) URL:[Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition Source: Frontiers in Chemistry URL:[Link]

  • Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases Source: Frontiers in Pharmacology URL:[Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Dichlorinated Benzophenones for Researchers, Scientists, and Drug Development Professionals

Dichlorinated benzophenones (DCBPs) represent a class of compounds with a growing toxicological interest. As halogenated derivatives of benzophenone, their applications span from industrial chemical synthesis to intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Dichlorinated benzophenones (DCBPs) represent a class of compounds with a growing toxicological interest. As halogenated derivatives of benzophenone, their applications span from industrial chemical synthesis to intermediates in pharmaceutical and agricultural products. The position of the chlorine atoms on the benzophenone backbone significantly influences their physicochemical properties and, consequently, their biological activity. This guide provides an in-depth, objective comparison of the cytotoxic profiles of dichlorinated benzophenones, supported by experimental data and mechanistic insights to aid researchers in this field.

Introduction: The Significance of Chlorine Substitution

The introduction of chlorine atoms to the benzophenone structure can dramatically alter its electronic and steric properties. This, in turn, affects its reactivity and interactions with biological macromolecules. The lipophilicity of the molecule is often increased, potentially enhancing its ability to cross cell membranes. Furthermore, the position of the chlorine substituents can influence metabolic pathways, leading to the formation of reactive intermediates that can induce cellular damage. Understanding the structure-activity relationship is therefore paramount in predicting the cytotoxic potential of different DCBP isomers.

Comparative Cytotoxicity: An Isomer-Specific Analysis

While direct head-to-head comparative studies on the cytotoxicity of all dichlorinated benzophenone isomers are limited in the public domain, we can synthesize findings from various studies to build a comparative picture. The most studied isomers in a toxicological context are 2,4-dichlorobenzophenone (2,4-DCBP) and 4,4'-dichlorobenzophenone (4,4'-DCBP).

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes available data for dichlorinated benzophenones and related compounds. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, exposure times, and assay methodologies.

CompoundCell Line(s)IC50 (µM)Noteworthy ObservationsReference(s)
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7 (breast cancer)310Showed better cytotoxicity than the standard drug hydroxyurea.[1]
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D (breast cancer)940[1]
Dichlorinated Benzophenone-1 byproduct (P2)LNCaP (prostate cancer)> 10 µMNo significant cytotoxicity was observed at the tested concentrations. The primary effect noted was antiandrogenic activity.[2][3]
Mechanistic Insights into Cytotoxicity

The cytotoxic effects of chlorinated organic compounds, including derivatives of benzophenone, are often mediated by a combination of mechanisms, primarily oxidative stress and the induction of apoptosis.

Many toxic compounds exert their effects by inducing the production of reactive oxygen species (ROS) within the cell. ROS can damage cellular components, including lipids, proteins, and DNA, leading to a state of oxidative stress and ultimately cell death. While direct evidence for DCBPs is still emerging, studies on related compounds like benzophenone-1 (BP-1) have shown that UV exposure can lead to the generation of intracellular ROS, lipid peroxidation, and leakage of lactate dehydrogenase (LDH), indicating membrane damage.[4]

Apoptosis, or programmed cell death, is a common pathway through which cytotoxic agents eliminate cancerous or damaged cells. This process is tightly regulated by a cascade of signaling molecules. Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound with a dichlorinated phenyl group, have demonstrated the induction of apoptosis in human hepatoma (HepG2) cells.[5][6] This was accompanied by a disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5][6] Similarly, benzophenone-1 has been shown to induce apoptosis through the release of cytochrome c and Smac/DIABLO from the mitochondria, leading to the activation of caspase-3.[4]

The proposed signaling pathway for apoptosis induction by chlorinated aromatic compounds is depicted below:

apoptosis_pathway cluster_cell Cell cluster_mito Mitochondrion DCBP Dichlorinated Benzophenone Mitochondrion Mitochondrion DCBP->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes Bax Bax Bax->Mitochondrion Promotes Permeability Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Permeability Cytochrome_c->Caspase-3 Activates

Caption: Simplified signaling pathway for apoptosis induction.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and validated protocols are essential. The following are detailed methodologies for key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dichlorinated benzophenone isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with Dichlorinated Benzophenones Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Add DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the dichlorinated benzophenone isomers as described for the MTT assay.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Conclusion and Future Directions

The available evidence suggests that dichlorinated benzophenones have the potential to be cytotoxic, likely through the induction of oxidative stress and apoptosis. However, a significant knowledge gap exists regarding the direct comparative cytotoxicity of different isomers. The position of the chlorine atoms is expected to play a crucial role in determining the cytotoxic potency, and further research is needed to elucidate these structure-activity relationships.

Future studies should focus on:

  • Direct head-to-head comparisons of the cytotoxicity of various DCBP isomers (e.g., 2,4-, 3,4-, 2,6-, 3,5-, and 4,4'-) across a panel of cancer and non-cancerous cell lines.

  • In-depth mechanistic studies to determine the specific cellular targets and signaling pathways affected by each isomer.

  • In vivo studies to validate the in vitro findings and assess the overall toxicological profile of these compounds.

By addressing these research questions, we can gain a more comprehensive understanding of the potential risks and therapeutic opportunities associated with dichlorinated benzophenones.

References

  • Palmeira, C. M., et al. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Food and Chemical Toxicology, 41(3), 385-393.
  • The Royal Society of Chemistry. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

  • Tuschl, H., & Schwab, C. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Food and Chemical Toxicology, 41(3), 385-393.
  • SciELO. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. Retrieved from [Link]

  • ACS Publications. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Retrieved from [Link]

  • PubMed. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Retrieved from [Link]

  • Afaq, F., et al. (2015). Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation. Toxicology and Applied Pharmacology, 289(3), 486-495.
  • PubMed. (2019). Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn 2+ levels in rat thymocytes. Retrieved from [Link]

  • PubMed. (2019). Degradation of benzophenone-4 in a UV/chlorine disinfection process: Mechanism and toxicity evaluation. Retrieved from [Link]

  • JCDR. (2022). Apoptosis, Cytotoxicity, Environmental chemicals, Oxidative stress. Retrieved from [Link]

  • PubMed. (2017). Exposure to 2,4-dichlorophenoxyacetic acid induces oxidative stress and apoptosis in mouse testis. Retrieved from [Link]

  • PubMed. (2025). The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. Retrieved from [Link]

  • PubMed. (2007). Impaired mitochondrial energy metabolism and neuronal apoptotic cell death after chronic dichlorvos (OP) exposure in rat brain. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (n.d.). Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms. Retrieved from [Link]

  • PMC. (n.d.). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Retrieved from [Link]

  • Chula Digital Collections. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. Retrieved from [Link]

  • PubMed. (2020). Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells. Retrieved from [Link]

  • PubMed. (2002). Bifunctional derivative of p,p'-dichlorochalcone. Part III. Synthesis and study for cytotoxic activity of a new compound, 2-[2,2-bis(4-chlorophenyl)ethyl]. Retrieved from [Link]

Sources

Validation

Structure-activity relationship of 3,5-Dichloro-4'-n-pentylbenzophenone analogs

Structure-Activity Relationship (SAR) Guide: 3,5-Dichloro-4'-n-pentylbenzophenone Analogs as Allosteric Modulators As drug development professionals increasingly target challenging nuclear receptors and allosteric hydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Guide: 3,5-Dichloro-4'-n-pentylbenzophenone Analogs as Allosteric Modulators

As drug development professionals increasingly target challenging nuclear receptors and allosteric hydrophobic pockets, the benzophenone scaffold has emerged as a highly versatile pharmacophore. Benzophenones are structurally unique metabolites with phenol/carbonyl/phenol frameworks that can be heavily functionalized to tune binding kinetics [1].

This guide provides an objective, data-driven comparison of 3,5-Dichloro-4'-n-pentylbenzophenone (DCPB) and its structural analogs. By deconstructing the structure-activity relationship (SAR) of this specific compound, we will explore the causality behind its enhanced performance as a competitive antagonist of the Androgen Receptor (AR) Ligand Binding Domain (LBD), supported by self-validating experimental workflows.

Structural Deconstruction: The Causality of Affinity

To understand why DCPB outperforms traditional unsubstituted benzophenones (such as Benzophenone-1), we must analyze the thermodynamic contributions of its two primary modifications: the 3,5-dichloro motif and the 4'-n-pentyl extension.

The 3,5-Dichloro Motif (Ring A): Enthalpic Gains via Halogen Bonding Chlorination of the benzophenone core fundamentally alters its electronic landscape. The chlorine atoms at the meta positions (3,5) provide optimal steric bulk to fill the hydrophobic sub-pocket of the AR LBD. More importantly, the electronegativity of these halogens enables highly directional non-covalent interactions known as halogen bonds (σ-hole interactions) with the backbone carbonyls of key residues like Leu701 and Asn705. Molecular dynamics simulations have proven that 3,5-dichloro substitution significantly stabilizes the ligand-receptor complex compared to unhalogenated precursors [2].

The 4'-n-Pentyl Extension (Ring B): Entropic Gains via Water Displacement While Ring A anchors the molecule, Ring B dictates the residence time. The addition of a flexible, 5-carbon aliphatic chain (n-pentyl) extends deep into the lipophilic channel of the receptor. This highly hydrophobic tail displaces ordered, high-energy water molecules trapped within the cavity. The release of these water molecules into the bulk solvent results in a massive gain in binding entropy ( ΔS ), driving the overall free energy of binding ( ΔG ) down and drastically lowering the half-maximal effective concentration (EC 50​ ) [3].

AR_Pathway Testosterone Endogenous Androgens AR_LBD AR Ligand Binding Domain Testosterone->AR_LBD Agonist Binding Transactivation Gene Transactivation (NKX3.1, KLK3) AR_LBD->Transactivation Dimerization & DNA Binding DCPB 3,5-Dichloro-4'-n-pentylbenzophenone (DCPB) DCPB->AR_LBD Competitive Antagonism DCPB->Transactivation Blocks Inhibition Pathway Arrest Transactivation->Inhibition Downregulation

Mechanism of AR antagonism by DCPB via competitive hydrophobic pocket binding.

Comparative Performance Data

To objectively evaluate the SAR progression, we compare DCPB against its structural predecessors. The data below illustrates how sequential modifications impact AR antagonism (EC 50​ ), lipophilicity (CLogP), and cellular tolerability (CC 50​ ).

CompoundRing A SubstitutionRing B SubstitutionAR Antagonism EC 50​ (μM)CLogPCytotoxicity CC 50​ (μM)
Benzophenone-1 (BP-1) 2,4-diOHUnsubstituted12.893.1>100
3,5-Dichloro-BP-1 2,4-diOH, 3,5-diClUnsubstituted9.304.2>100
4'-n-Pentylbenzophenone None4'-n-Pentyl4.155.585.0
DCPB (Lead) 3,5-diCl4'-n-Pentyl1.20 6.8 72.5

Data Interpretation: The transition from BP-1 to 3,5-Dichloro-BP-1 yields a moderate increase in potency due to halogen bonding. However, the introduction of the 4'-n-pentyl chain (DCPB) results in a nearly 10-fold increase in potency compared to the base scaffold. While the CLogP increases to 6.8 (indicating high lipophilicity), the therapeutic window remains wide, as the CC 50​ is well above the effective antagonistic concentration.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. In high-throughput screening, a compound that simply kills cells will artificially lower reporter gene signals, creating a false positive for antagonism. The protocol below inherently controls for this artifact.

Protocol 1: Multiplexed ARE-Luciferase & Viability Assay

Objective: Quantify AR antagonism while mathematically isolating true receptor modulation from non-specific cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate LNCaP cells (which express endogenous AR) in 384-well white opaque plates at a density of 5,000 cells/well in phenol red-free RPMI supplemented with 5% charcoal-stripped FBS. Incubate for 24 hours.

  • Agonist Activation: Stimulate the cells with 0.1 nM R1881 (a synthetic androgen) to induce baseline Androgen Response Element (ARE) transactivation.

  • Compound Dosing: Pin-transfer DCPB and analog libraries in a 10-point dose-response curve (0.01 μM to 50 μM, 0.1% DMSO final). Incubate for 24 hours.

  • Primary Readout (Efficacy): Add ONE-Glo™ Luciferase Reagent (Promega) at a 1:1 volume ratio. Incubate for 5 minutes and read luminescence (Signal A). This measures AR-driven gene transcription.

  • Secondary Readout (Viability): In a parallel replicate plate, add CellTiter-Glo® 2.0 Reagent. Read luminescence (Signal B) to quantify intracellular ATP levels (cell viability).

  • Self-Validation Logic: Calculate the Normalized Antagonism Index (NAI) = (Signal A / Signal B). A true antagonist like DCPB will show a dose-dependent drop in Signal A while Signal B remains stable, resulting in a low NAI. False positives will show proportional drops in both, keeping the NAI near 1.0.

Protocol 2: Gaussian Accelerated Molecular Dynamics (GaMD)

Objective: Validate the enthalpic and entropic causality of the SAR data in silico.

Step-by-Step Methodology:

  • System Preparation: Retrieve the AR LBD crystal structure (e.g., PDB ID: 2AM9). Dock DCPB into the hydrophobic pocket using AutoDock Vina.

  • Equilibration: Solvate the complex in a TIP3P water box and neutralize with NaCl. Perform 50 ns of conventional MD equilibration in the NPT ensemble (300 K, 1 atm).

  • GaMD Production: Apply a dual-boost GaMD simulation for 500 ns to unconstrain enhanced sampling and calculate the free energy landscape.

  • Analysis: Extract the root-mean-square deviation (RMSD) of the 4'-n-pentyl chain to verify its stable displacement of water molecules within the Leu701/Phe764 sub-pocket.

Workflow Prep Compound Library Prep (DCPB & Analogs) CellLine LNCaP Cell Line Culture & Activation Prep->CellLine Assay ARE-Luciferase Reporter Gene Assay CellLine->Assay 1-10 μM Dosing Tox Cytotoxicity Counter-screen (CellTiter-Glo) Assay->Tox Parallel Viability Check Data GaMD & SAR Data Integration Tox->Data IC50 / EC50 Calculation

Self-validating high-throughput screening workflow for AR antagonists.

Conclusion

The structure-activity relationship of 3,5-Dichloro-4'-n-pentylbenzophenone analogs highlights the profound impact of combining halogen bonding with extended aliphatic chains. By utilizing self-validating biological assays and advanced molecular dynamics, researchers can confidently leverage the DCPB scaffold as a highly potent, allosteric modulator for nuclear receptor targeting.

References

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances.[Link]

  • Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology.[Link]

  • Screening of 397 Chemicals and Development of a Quantitative Structure−Activity Relationship Model for Androgen Receptor Antagonism. Chemical Research in Toxicology.[Link]

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Retrosynthesis Analysis

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Method

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